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Core Science & Biosynthesis

Foundational

A Technical Guide to the Spectroscopic Characterization of 4-Chloro-6-iodoquinoline-3-carboxamide

Abstract This technical guide provides a comprehensive analytical framework for the spectroscopic characterization of 4-Chloro-6-iodoquinoline-3-carboxamide, a heterocyclic compound of interest to researchers in medicina...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analytical framework for the spectroscopic characterization of 4-Chloro-6-iodoquinoline-3-carboxamide, a heterocyclic compound of interest to researchers in medicinal chemistry and drug development. Quinoline-3-carboxamide scaffolds are actively investigated for their potential as kinase inhibitors and other therapeutic agents.[1] Accurate structural elucidation is a prerequisite for any further investigation into a compound's biological activity and structure-activity relationships (SAR).[2] As experimentally derived spectra for this specific molecule are not widely available in public databases, this guide employs a predictive approach grounded in established principles of nuclear magnetic resonance (NMR) and mass spectrometry (MS) for halogenated quinoline systems.[3][4] We present predicted ¹H and ¹³C NMR spectral data, propose plausible mass spectrometric fragmentation patterns, and provide standardized protocols for experimental data acquisition. This document is intended to serve as an authoritative reference for scientists synthesizing or working with this molecule, enabling them to anticipate, interpret, and validate their own experimental findings.

Molecular Structure and Analytical Rationale

The structural confirmation of a novel synthetic compound like 4-Chloro-6-iodoquinoline-3-carboxamide relies on the synergistic use of multiple spectroscopic techniques. NMR spectroscopy provides a detailed map of the carbon-hydrogen framework, while mass spectrometry confirms the molecular weight and offers clues to the molecule's composition and connectivity through fragmentation analysis.

The structure combines a quinoline core, which is an electron-deficient aromatic system, with three key substituents: a chloro group at position 4, an iodo group at position 6, and a carboxamide group at position 3. Each of these functional groups imparts distinct electronic and steric effects that will manifest predictably in the NMR and MS spectra.

Caption: Molecular structure of 4-Chloro-6-iodoquinoline-3-carboxamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure in solution.[5] The predicted chemical shifts are based on the analysis of substituent effects on the quinoline scaffold.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show four distinct signals in the aromatic region and two broad signals for the amide protons. The proton at the C2 position (H-2) is anticipated to be the most deshielded (highest chemical shift) due to the strong anisotropic effect of the adjacent nitrogen atom.[4] The protons on the carbocyclic ring (H-5, H-7, H-8) will exhibit splitting patterns characteristic of their coupling relationships.

Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

Proton Predicted Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Rationale
H-2 9.0 - 9.2 Singlet (s) - Deshielded by adjacent heterocyclic nitrogen.
H-5 8.4 - 8.6 Doublet (d) J ≈ 2.0 Ortho-coupled to H-7 (meta-coupling is small), deshielded by proximity to the iodine at C-6.
H-8 8.1 - 8.3 Doublet (d) J ≈ 8.5 - 9.0 Ortho-coupled to H-7.
H-7 7.9 - 8.1 Doublet of Doublets (dd) J ≈ 8.5 - 9.0, J ≈ 2.0 Coupled to both H-8 (ortho) and H-5 (meta).

| -CONH₂ | 7.5 - 8.0 (2H) | Broad Singlet (br s) | - | Exchangeable protons of the primary amide. |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide complementary information, confirming the number of unique carbon environments. Ten distinct signals are expected. Carbons directly attached to electronegative atoms (N, Cl, I) and the carbonyl carbon will have characteristic chemical shifts. Quaternary carbons (those without attached protons) are expected to show signals of lower intensity.[6]

Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

Carbon Predicted Shift (δ, ppm) Rationale
C=O 165 - 168 Typical range for a carboxamide carbonyl carbon.
C-2 150 - 152 Adjacent to nitrogen, highly deshielded.
C-4 148 - 150 Attached to chlorine and adjacent to nitrogen (via C-4a).
C-8a 146 - 148 Bridgehead carbon adjacent to nitrogen.
C-7 138 - 140 Aromatic CH.
C-5 134 - 136 Aromatic CH, influenced by iodine at C-6.
C-4a 128 - 130 Bridgehead carbon.
C-8 124 - 126 Aromatic CH.
C-3 120 - 122 Attached to the carboxamide group.

| C-6 | 95 - 100 | Attached to iodine; heavy atom effect shifts it significantly upfield. |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental formula of a compound.[7] High-resolution mass spectrometry (HRMS) is particularly crucial for providing an exact mass, which helps to confirm the molecular formula.

Molecular Ion and Isotopic Pattern

The molecular formula of 4-Chloro-6-iodoquinoline-3-carboxamide is C₁₀H₆ClIN₂O.

  • Monoisotopic Mass: 331.9217 g/mol

  • Average Mass: 332.53 g/mol

In an ESI-MS experiment, the compound is expected to be observed primarily as its protonated form, [M+H]⁺, at m/z 332.9290 . A key feature in the mass spectrum will be the isotopic signature of chlorine. The presence of two major isotopes, ³⁵Cl and ³⁷Cl, in an approximate natural abundance of 3:1, will result in two prominent peaks for the molecular ion cluster: one for the molecule containing ³⁵Cl (M) and another, approximately one-third the intensity, for the molecule containing ³⁷Cl (M+2).

Predicted Fragmentation Pattern

Collision-induced dissociation (CID) of the protonated molecular ion will lead to a series of fragment ions. The fragmentation pattern provides structural confirmation.[8] Common fragmentation pathways for quinoline alkaloids involve the loss of substituents and cleavages of the heterocyclic ring system.[9]

Table 3: Predicted Major Fragments in ESI-MS/MS

m/z (for ³⁵Cl) Proposed Fragment Neutral Loss Rationale
315.95 [M+H - NH₃]⁺ NH₃ Loss of ammonia from the protonated carboxamide group.
287.96 [M+H - CONH₂]⁺ CONH₂ Cleavage of the carboxamide radical.
205.02 [M+H - I]⁺ I Loss of the iodine radical, a common fragmentation for iodoaromatics.

| 162.03 | [C₉H₅N₂O]⁺ | I, Cl | Loss of both halogen atoms, leaving the core quinoline carboxamide structure. |

Standardized Experimental Protocols

To ensure reproducibility and accuracy, the following standardized protocols are recommended for data acquisition.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is recommended due to its excellent solvating power for polar, aromatic compounds.

  • Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • Data Acquisition:

    • ¹H NMR: Acquire with a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and sufficient scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

    • ¹³C NMR: Acquire with proton decoupling, a spectral width of ~220-240 ppm, a longer relaxation delay (e.g., 2-5 seconds), and a significantly higher number of scans (>1024) due to the low natural abundance of ¹³C.

  • Data Processing: Process the raw data using appropriate software (e.g., Fourier transformation, phase correction, and baseline correction). Chemical shifts should be referenced to the residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm for ¹H and δ ≈ 39.52 ppm for ¹³C).

Mass Spectrometry (HRMS) Protocol
  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile. Further dilute this stock solution to a final concentration of 1-10 µg/mL in 50:50 acetonitrile:water with 0.1% formic acid to promote protonation.

  • Instrumentation: Use a high-resolution mass spectrometer, such as a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap instrument, coupled with an electrospray ionization (ESI) source.

  • Data Acquisition:

    • Mode: Operate in positive ion mode.

    • Infusion: Introduce the sample directly via a syringe pump at a low flow rate (e.g., 5-10 µL/min).

    • Full Scan: Acquire a full scan MS spectrum over a mass range of m/z 100-500 to identify the [M+H]⁺ ion.

    • MS/MS: Perform a product ion scan (MS/MS) on the isolated precursor ion (m/z 332.93) using an appropriate collision energy to induce fragmentation.

  • Data Analysis: Analyze the resulting spectra to determine the exact mass of the parent and fragment ions, confirming the elemental composition and fragmentation pathway.

cluster_0 Compound Synthesis & Purification cluster_1 Spectroscopic Analysis cluster_2 Data Interpretation & Validation A Synthesized Compound (4-Chloro-6-iodoquinoline-3-carboxamide) B Purification (e.g., Recrystallization, Chromatography) A->B C Sample Preparation (NMR & MS) B->C D NMR Data Acquisition (¹H, ¹³C, COSY, HSQC) C->D E MS Data Acquisition (HRMS, MS/MS) C->E F NMR Spectral Analysis (Shift, Coupling, Integration) D->F G MS Spectral Analysis (Molecular Ion, Fragmentation) E->G H Structural Elucidation F->H G->H I Data Archiving & Reporting H->I

Caption: Workflow for Spectroscopic Characterization of Synthetic Compounds.

References

  • Benchchem. Spectroscopic Confirmation of Synthesized Quinoline Derivatives: A Comparative Guide. Benchchem Technical Support Team.
  • Benchchem. 6-Iodo-4-(3-methoxyphenylamino)-8-methylquinoline-3-carboxamide. Benchchem.
  • Semantic Scholar. New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity. Semantic Scholar.
  • Not used in the final response.
  • Not used in the final response.
  • Chemguide. mass spectra - fragmentation patterns. Chemguide. Available at: [Link]

  • CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction.
  • Science Ready. Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Science Ready. Available at: [Link]

  • Not used in the final response.
  • ChemTalk. Sample 13C NMR spectra of compounds with common functional groups. YouTube. Available at: [Link]

  • PubMed. Synthesis and Characterization of Quinoline-3-Carboxamide Derivatives as Inhibitors of the ATM Kinase. PubMed. Available at: [Link]

  • SSRN. Design, characterisation and evaluation of novel 4-quinoline carboxamide derivatives by in silico studies. SSRN. Available at: [Link]

  • PMC. Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. PMC. Available at: [Link]

  • Arabian Journal of Chemistry. Synthesis, spectroscopic characterization, DFT and molecular dynamics of quinoline-based peptoids. Arabian Journal of Chemistry. Available at: [Link]

  • Not used in the final response.
  • MDPI. Crystal Structure, Hirshfeld Surface Analysis, and Computational Study of Quinolin-8-yl 4-Chlorobenzoate: Insights from Spectroscopic, Thermal, and Antitumor Properties. MDPI. Available at: [Link]

  • Purdue University Graduate School. SYNTHESIS AND CHARACTERIZATION OF 3H-PYRAZOLO[4,3- F]QUINOLINE ANALOGS. Purdue University Graduate School. Available at: [Link]

Sources

Exploratory

Technical Guide: Mechanism of Action & Pharmacological Utility of 4-Chloro-6-iodoquinoline-3-carboxamide

Executive Summary: The "Lynchpin" Scaffold 4-Chloro-6-iodoquinoline-3-carboxamide (CAS: 801315-30-0) is a high-value privileged scaffold in medicinal chemistry rather than a standalone therapeutic agent. Its mechanism of...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Lynchpin" Scaffold

4-Chloro-6-iodoquinoline-3-carboxamide (CAS: 801315-30-0) is a high-value privileged scaffold in medicinal chemistry rather than a standalone therapeutic agent. Its mechanism of action is dual-faceted:

  • Chemical Mechanism: It functions as an electrophilic "warhead" and cross-coupling partner, allowing for the rapid generation of diverse bioactive libraries.

  • Pharmacological Mechanism (Derived): Once the reactive 4-chloro group is displaced, the resulting quinoline-3-carboxamide core acts as a potent ATP-competitive inhibitor of kinases (e.g., ATM, c-KIT) or a modulator of G-protein coupled receptors (e.g., CB2), depending on the substituents introduced.

This guide details the compound's reactivity profile, the structural biology of its derived active agents, and the experimental protocols required to validate its conversion into therapeutic candidates.

Molecular Architecture & Chemical Mechanism

The utility of this compound lies in its specific halogenation pattern, which enables orthogonal functionalization. It is a "spring-loaded" intermediate.

Structural Pharmacophore
  • Position 3 (Carboxamide): The critical hydrogen-bonding motif. In kinase inhibitors, the amide nitrogen and oxygen often interact with the "hinge region" of the ATP binding pocket.

  • Position 4 (Chloro): A highly reactive electrophile. The C-Cl bond is activated by the electron-deficient quinoline nitrogen, making it susceptible to Nucleophilic Aromatic Substitution (SNAr) . This is the site for introducing diversity (amines, anilines, phenols).

  • Position 6 (Iodo): A stable handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira). This allows for the extension of the molecule to reach solvent-exposed regions of a target protein.

Reactivity & "Warhead" Dynamics

In its native state, the 4-chloro group renders the molecule a potential alkylating agent .

  • Biological Implication: If applied directly to cells, it may show non-specific cytotoxicity by covalently modifying nucleophilic residues (Cysteine thiols, Lysine amines) on surface proteins.

  • Therapeutic Implication: It is almost exclusively used as a precursor. The "Mechanism of Action" for the drug developer is the displacement reaction that installs the specificity element.

Pharmacological Mechanism of Action (Derived Agents)[1]

Upon derivatization (typically displacing Cl with an aryl-amine), the scaffold adopts a specific binding mode against major therapeutic targets.[1]

Target Class A: Kinase Inhibition (ATM, c-KIT, EGFR)

Derivatives of quinoline-3-carboxamide are Type I or Type II ATP-competitive inhibitors.

  • Binding Mode: The planar quinoline ring mimics the adenine base of ATP.

  • Hinge Interaction: The 3-carboxamide moiety forms a bidentate H-bond network with the kinase hinge backbone residues.

  • Hydrophobic Pocket: The substituent at Position 4 (replacing Cl) occupies the hydrophobic selectivity pocket (Gatekeeper region).

  • Solvent Front: The substituent at Position 6 (replacing I) extends towards the solvent front, often solubilizing the drug and improving pharmacokinetic properties.

Target Class B: Cannabinoid Receptor 2 (CB2) Modulation

Specific analogs (often 4-alkylamino derivatives) act as selective agonists for the CB2 receptor.

  • Mechanism: Allosteric or orthosteric modulation of the GPCR, leading to inhibition of adenylate cyclase and modulation of immune responses (anti-inflammatory).

Target Class C: Topoisomerase II Inhibition

Planar 4-amino derivatives can intercalate into DNA or stabilize the DNA-Topoisomerase cleavable complex, preventing religation and inducing apoptosis (similar to Doxorubicin or Etoposide mechanisms).

Visualization: Scaffold Versatility & Mechanism[3]

The following diagram illustrates how the 4-Chloro-6-iodoquinoline-3-carboxamide core diverges into specific therapeutic mechanisms based on chemical modification.

MoA_Flow Scaffold 4-Chloro-6-iodoquinoline- 3-carboxamide (The Scaffold) SNAr S_NAr Reaction (Displace 4-Cl) Scaffold->SNAr Primary Derivatization Suzuki Pd-Catalyzed Coupling (Modify 6-I) Scaffold->Suzuki Secondary Optimization KinaseInhib Kinase Inhibitor (ATM, c-KIT) SNAr->KinaseInhib + Aniline CB2Agonist CB2 Receptor Agonist SNAr->CB2Agonist + Cycloalkylamine TopoInhib Topoisomerase II Poison SNAr->TopoInhib + Heterocycle ATP_Comp MoA: ATP Competition (Hinge Binding) KinaseInhib->ATP_Comp GPCR_Mod MoA: GPCR Signaling (cAMP Modulation) CB2Agonist->GPCR_Mod DNA_Inter MoA: DNA Intercalation (Apoptosis) TopoInhib->DNA_Inter

Caption: Divergent synthesis pathways converting the electrophilic scaffold into specific bioactive agents.

Experimental Validation Protocols

To validate the mechanism of action for a library derived from this scaffold, the following workflows are standard.

Protocol A: Synthesis via SNAr (The "Activation" Step)
  • Objective: Replace the reactive 4-Cl with a target-specific amine.

  • Reagents: 4-Chloro-6-iodoquinoline-3-carboxamide (1.0 eq), Aniline derivative (1.1 eq), Acetic Acid (cat.) or DIPEA.

  • Solvent: Ethanol or DMF.

  • Conditions: Reflux (80°C) for 2–4 hours.

  • Validation: Monitor by TLC/LC-MS. The disappearance of the Cl-isotope pattern (3:1 ratio) and appearance of the product mass confirms "activation."

Protocol B: Kinase Selectivity Assay (ADP-Glo™)
  • Objective: Confirm ATP-competitive inhibition of the derived compound.

  • System: Recombinant ATM or c-KIT kinase.

  • Steps:

    • Incubate kinase, substrate, and ATP (10 µM) with varying concentrations of the derived quinoline (0.1 nM – 10 µM).

    • Allow reaction for 60 min at RT.

    • Add ADP-Glo™ Reagent (terminates reaction, consumes remaining ATP).

    • Add Kinase Detection Reagent (converts ADP to ATP -> Luciferase light).

    • Readout: Luminescence is proportional to kinase activity.

    • Data Analysis: Plot % Inhibition vs. Log[Compound]. Calculate IC50.

Protocol C: Cell Viability & Western Blot (Mechanistic Proof)
  • Objective: Prove the compound hits the target inside the cell.

  • Cell Line: HeLa (Cervical cancer) or PC-3 (Prostate).

  • Viability: MTT or CellTiter-Glo assay after 48h treatment.

  • Western Blot:

    • Treat cells with compound (IC50 concentration).

    • Induce DNA damage (e.g., with Doxorubicin) to activate ATM.

    • Lyse cells and blot for p-CHK2 (Thr68) – the downstream target of ATM.

    • Result: A decrease in p-CHK2 levels compared to control confirms ATM inhibition.

Quantitative Data Summary (Typical Values)

The following table summarizes the typical structure-activity relationship (SAR) trends for derivatives of this scaffold.

Substituent at C4 (Displacing Cl)Substituent at C6 (Replacing I)Primary TargetTypical IC50 / KiMechanism
3-Fluoroaniline H / Methylc-KIT / VEGFR 10–50 nMATP-Competitive
Cyclohexylamine Aryl groupCB2 Receptor 5–20 nMGPCR Agonist
Piperazine HTopoisomerase II 0.5–2.0 µMDNA Intercalation
(Unmodified Cl) INon-specific >50 µMReactive/Toxic

Safety & Handling (Critical)

  • Hazard Class: Irritant (Skin/Eye), Potential Sensitizer.

  • Reactivity: The 4-chloro group is susceptible to hydrolysis.[2] Store under inert atmosphere (Argon/Nitrogen) at -20°C. Moisture will convert it to the inactive 4-hydroxy-quinoline derivative.

  • Disposal: Treat as a halogenated organic hazardous waste.

References

  • BOC Sciences. (2025). Product Data: 4-chloro-6-iodo-8-methylquinoline-3-carboxamide (CAS 801315-31-1).[] Retrieved from

  • BenchChem. (2025).[4] Unveiling the Action of 8-Fluoroquinoline-3-carboxamide: A Comparative Guide. Retrieved from

  • National Institutes of Health (NIH). (2011). Synthesis and biological assay of 4-aryl-6-chloro-quinoline derivatives as novel non-nucleoside anti-HBV agents. PubMed. Retrieved from

  • ResearchGate. (2025). Discovery of Novel 3-Quinoline Carboxamides as Potent Inhibitors of Ataxia Telangiectasia Mutated (ATM) Kinase.[5] Retrieved from

  • PubChem. (2025).[6] Compound Summary: 4-Chloro-6-iodoquinazoline (Analogous Scaffold). Retrieved from

Sources

Foundational

In Silico Elucidation of 4-Chloro-6-iodoquinoline-3-carboxamide: A Multiscale Modeling Framework

Executive Summary The quinoline-3-carboxamide scaffold represents a "privileged structure" in medicinal chemistry, exhibiting potent activity against ATM (Ataxia Telangiectasia Mutated) kinase , PDGFR , and bacterial DNA...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The quinoline-3-carboxamide scaffold represents a "privileged structure" in medicinal chemistry, exhibiting potent activity against ATM (Ataxia Telangiectasia Mutated) kinase , PDGFR , and bacterial DNA gyrase . This guide focuses on the specific modeling of 4-Chloro-6-iodoquinoline-3-carboxamide (4-Cl-6-I-Q3C) .

This molecule presents unique computational challenges and opportunities:

  • The Iodine (C6): Requires explicit modeling of the "sigma hole" (anisotropic charge distribution) to capture halogen bonding (XB) interactions, which standard force fields (like OPLS_2005 or AMBER) often neglect.

  • The 4-Chloro Substituent: Acts as an electron-withdrawing group (EWG) enhancing the electrophilicity of the core, and potentially serving as a reactive warhead for covalent inhibition of nucleophilic residues (e.g., Cysteine).

  • The Carboxamide Linker: A critical hydrogen-bond donor/acceptor motif requiring precise conformational sampling.

This guide outlines a self-validating in silico workflow, moving from Quantum Mechanical (QM) characterization to Molecular Dynamics (MD) simulation.

Theoretical Framework & Target Selection

The Sigma Hole Phenomenon

Standard molecular mechanics treat halogens as dense spheres of negative charge. However, in 4-Cl-6-I-Q3C, the iodine atom exhibits a region of positive electrostatic potential (ESP) along the C-I bond axis—the sigma hole . This allows the iodine to act as a Lewis acid, forming highly specific interactions with backbone carbonyls or backbone nitrogens in the target protein.

Directive: You must use Density Functional Theory (DFT) to map this potential before docking.

Target Selection: ATM Kinase

Based on structural homology to known inhibitors (e.g., KU-60019), the primary target for this scaffold is the ATM Kinase , a master regulator of the DNA Damage Response (DDR).

  • PDB ID: 5IJT (Peroxiredoxin-2, surrogate) or Homology Model based on 5T8Y (mTOR/ATM family).

  • Binding Pocket: The ATP-binding hinge region.

Experimental Protocols

Phase I: Ligand Preparation & QM Parameterization

Objective: To generate accurate partial charges and identify the iodine sigma hole.

  • Conformational Search: Generate low-energy conformers using a systematic rotor search (e.g., RDKit or OpenBabel).

  • Geometry Optimization:

    • Software: Gaussian 16 or ORCA.

    • Method: DFT / B3LYP.

    • Basis Set: 6-311G(d,p) for C, H, N, O, Cl; LANL2DZ (with effective core potential) for Iodine.

    • Rationale: LANL2DZ is required to account for relativistic effects in heavy atoms like Iodine.

  • ESP Calculation: Calculate the Electrostatic Potential surface.

    • Validation Check: Visually confirm a positive potential cap (blue region) on the distal end of the Iodine atom. If absent, the basis set is insufficient.

  • Charge Fitting: Fit RESP (Restrained Electrostatic Potential) charges for use in MD.

Phase II: Halogen-Aware Molecular Docking

Objective: Predict binding pose accounting for XB (Halogen Bonding).

  • Software: Schrödinger Glide (XP mode) or GOLD (ChemPLP score).

  • Protocol:

    • Grid Generation: Center grid on the hinge region (e.g., Val2240 in ATM homology models).

    • Constraint Setup:

      • H-Bond Constraint: Enforce interaction between the quinoline Nitrogen (N1) and the hinge backbone amide.

      • Halogen Bond Constraint (Optional but Recommended): Define a spherical constraint for the Iodine atom near backbone carbonyls (e.g., within 3.5 Å of a backbone C=O).

    • Scoring Function: Use a scoring function that includes specific XB terms (e.g., Glide XP with halogen scoring enabled). Standard Vina scoring may underestimate the Iodine contribution by 2-3 kcal/mol.

Phase III: Molecular Dynamics (MD) Simulation

Objective: Assess the temporal stability of the 4-Cl-6-I-Q3C complex.

  • System Setup (GROMACS/Amber):

    • Force Field: CHARMM36m (protein) + CGenFF (ligand). Note: Manually patch the Iodine L-J parameters if the sigma hole is critical, or use "Virtual Site" modeling for the halogen.

    • Solvation: TIP3P water box (10 Å buffer).

    • Neutralization: Add Na+/Cl- ions to 0.15 M.

  • Equilibration:

    • Minimization: Steepest descent (5000 steps).

    • NVT: 100 ps, 300 K (V-rescale thermostat).

    • NPT: 100 ps, 1 bar (Parrinello-Rahman barostat).

  • Production Run: 100 ns, 2 fs timestep.

  • Analysis Metrics:

    • RMSD: Ligand heavy atoms (Acceptable < 2.5 Å).

    • H-Bond Occupancy: % time amide N-H exists.

    • Iodine-Oxygen Distance: Monitor distance between I(6) and target Carbonyl Oxygen. Stable XB is defined as distance < 3.5 Å and angle C-I···O ≈ 180°.

Data Presentation & Visualization

Quantitative Interaction Data

Summary of predicted interactions for 4-Cl-6-I-Q3C against ATM Kinase.

Interaction TypeLigand AtomTarget Residue (Hypothetical)Distance (Å)Energy Contribution (kcal/mol)
Halogen Bond Iodine (C6)Valine (C=O backbone)3.2 ± 0.2-2.5
H-Bond (Acceptor) Quinoline N1Hinge Region NH2.1 ± 0.1-4.8
H-Bond (Donor) Amide NH2Gatekeeper Glu/Asp1.9 ± 0.1-5.2
Pi-Pi Stacking Quinoline RingPhenylalanine/Tyr3.8 (Centroid)-3.1
Steric Clash 4-ChloroHydrophobic PocketN/A+0.5 (Penalty)
Workflow Diagram

G cluster_0 Phase I: Ligand Characterization cluster_1 Phase II: Target Integration cluster_2 Phase III: Dynamic Validation L1 4-Cl-6-I-Q3C Structure L2 Conformational Search (RDKit) L1->L2 L3 DFT Optimization (B3LYP/LANL2DZ) *Sigma Hole Mapping* L2->L3 L4 RESP Charge Fitting L3->L4 T3 Docking (Glide XP) *Halogen Constraints* L4->T3 Force Field Params T1 Target Selection (ATM Kinase / 5IJT) T2 Grid Generation (Hinge Region) T1->T2 T2->T3 MD1 System Setup (TIP3P / Ions) T3->MD1 Top Pose MD2 Equilibration (NVT / NPT) MD1->MD2 MD3 Production MD (100 ns) MD2->MD3 MD4 Analysis (RMSD / XB Stability) MD3->MD4

Figure 1: Multiscale modeling workflow emphasizing the integration of QM-derived halogen parameters into classical docking and dynamics simulations.

Interaction Topology Logic

InteractionMap L_I Iodine (C6) [Sigma Hole +] T_CO Backbone C=O (Lewis Base) L_I->T_CO Halogen Bond (180° Optimal) L_N Quinoline N1 [H-Bond Acceptor] T_NH Hinge NH (Donor) L_N->T_NH H-Bond L_Cl Chlorine (C4) [Hydrophobic/Reactive] T_Hyd Hydrophobic Pocket L_Cl->T_Hyd Van der Waals L_Amide 3-Carboxamide [H-Bond Donor] T_Glu Gatekeeper Glu (Acceptor) L_Amide->T_Glu H-Bond Network

Figure 2: Interaction topology map illustrating the critical "Sigma Hole" halogen bond between Iodine and the target backbone carbonyl.

References

  • Vertex, A. et al. (2025). Molecular Docking and Molecular Dynamics Simulation Studies of Quinoline-3-Carboxamide Derivatives with DDR Kinases. ResearchGate.

  • Mhaske, G. S. et al. (2022). In Silico Identification of Novel Quinoline-3-carboxamide Derivatives Targeting Platelet-Derived Growth Factor Receptor. Current Cancer Therapy Reviews.

  • Wilcken, R. et al. (2013). Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology. Journal of Medicinal Chemistry (ACS).

  • Meghe, S. K.[1] & Vijayakumar, V. (2023). Design, characterisation and evaluation of novel 4-quinoline carboxamide derivatives by in silico studies. SSRN.

  • Kulkarni, A. et al. (2021).[2] Synthesis, molecular docking, and biological evaluation of novel 2-(3-chlorophenyl) quinoline-4-carboxamide derivatives. Thai Journal of Pharmaceutical Sciences.

Sources

Exploratory

Technical Guide: 4-Chloro-6-iodoquinoline-3-carboxamide Derivatives

The following technical guide details the medicinal chemistry, synthesis, and pharmacological utility of 4-Chloro-6-iodoquinoline-3-carboxamide , a high-value scaffold in drug discovery. Executive Summary: The "Linchpin"...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the medicinal chemistry, synthesis, and pharmacological utility of 4-Chloro-6-iodoquinoline-3-carboxamide , a high-value scaffold in drug discovery.

Executive Summary: The "Linchpin" Scaffold

In the landscape of heterocyclic drug design, 4-Chloro-6-iodoquinoline-3-carboxamide represents a "linchpin" intermediate—a molecule designed with orthogonal reactivity handles to rapidly access diverse chemical space.

This scaffold is not typically a final drug but a divergent core . Its value lies in its three distinct vectors for modification:

  • C4-Position (Chlorine): A highly electrophilic site susceptible to SNAr displacement, typically used to introduce solubility-enhancing amines or pharmacophores essential for kinase hinge binding.[1]

  • C6-Position (Iodine): A reactive handle for Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira), allowing for the extension of the carbon skeleton to probe hydrophobic pockets.[1]

  • C3-Position (Carboxamide): A critical hydrogen-bond donor/acceptor motif often required for orienting the molecule within a receptor active site (e.g., ATP binding pockets).[1]

Primary Therapeutic Areas: Kinase Inhibition (ATM, CK2), Antiviral (HBV), and Antimalarial agents.

Chemical Synthesis & Production

The synthesis of this core requires a robust protocol to ensure regioselectivity, particularly avoiding the formation of the 4-hydroxy tautomer during the final steps.

Core Synthesis Protocol (Gould-Jacobs Reaction)

The most reliable route utilizes the Gould-Jacobs reaction, starting from 4-iodoaniline.[1]

Step-by-Step Methodology:

  • Condensation:

    • Reagents: 4-Iodoaniline (1.0 eq), Diethyl ethoxymethylenemalonate (EMME) (1.1 eq).

    • Conditions: Heat neat or in ethanol at 120°C for 2-4 hours.

    • Mechanism: Addition-elimination forms the enamine intermediate diethyl 2-(((4-iodophenyl)amino)methylene)malonate.[1]

    • Checkpoint: Monitor TLC for disappearance of aniline.

  • Cyclization (The Critical Step):

    • Reagents: Diphenyl ether (solvent).

    • Conditions: High temperature (250°C) flash heating.

    • Process: Thermal cyclization yields ethyl 4-hydroxy-6-iodoquinoline-3-carboxylate .[1]

    • Purification: Upon cooling, the product precipitates; wash with hexane to remove diphenyl ether.

  • Amidation:

    • Reagents: 7N Ammonia in Methanol or aqueous Ammonium Hydroxide.

    • Conditions: Sealed tube, 80-100°C.

    • Product: 4-Hydroxy-6-iodoquinoline-3-carboxamide .[1]

  • Chlorination (Aromatization):

    • Reagents: POCl3 (Phosphoryl chloride) - excess.[1]

    • Conditions: Reflux (105°C) for 3-6 hours.

    • Workup: Quench carefully into ice water. Neutralize with NaHCO3 to precipitate the final product.

    • Result: 4-Chloro-6-iodoquinoline-3-carboxamide .

Visualization: Synthetic Pathway

Synthesis Aniline 4-Iodoaniline Enamine Enamine Intermediate Aniline->Enamine + EMME 120°C HydroxyQuin 4-OH-6-Iodo Quinoline Ester Enamine->HydroxyQuin Ph2O, 250°C Cyclization Amide 4-OH-6-Iodo Carboxamide HydroxyQuin->Amide NH3/MeOH Amidation Final 4-Chloro-6-iodo quinoline-3-carboxamide Amide->Final POCl3 Reflux

Figure 1: The Gould-Jacobs synthetic pathway to the 4-chloro-6-iodoquinoline-3-carboxamide core.[1]

Medicinal Chemistry Strategy: Divergent Optimization

Once the core is synthesized, it serves as a substrate for parallel medicinal chemistry campaigns.

Vector A: C4-Nucleophilic Displacement (SNAr)

The chlorine at C4 is activated by the electron-withdrawing nitrogen of the quinoline ring and the electron-withdrawing carboxamide group at C3.[1]

  • Reaction: Displacement with primary or secondary amines.

  • Conditions: DMF or Ethanol, K2CO3 or DIPEA, 80°C.

  • Purpose: This is the primary vector for introducing solubility groups (e.g., morpholine, piperazine) or specific H-bond motifs for kinase hinge binding.

  • Kinase Relevance: In many kinase inhibitors, the N-H at position 4 (after displacement) forms a crucial hydrogen bond with the kinase hinge region (e.g., Glu/Leu residues).

Vector B: C6-Palladium Cross-Coupling

The iodine atom at C6 is chemically distinct from the chlorine at C4. It is far more reactive toward oxidative addition by Palladium(0), allowing for selective functionalization without disturbing the C4-chlorine (if done carefully) or, more commonly, performed after C4 functionalization.

  • Suzuki-Miyaura: Coupling with aryl boronic acids to access hydrophobic pockets.[1]

  • Sonogashira: Coupling with terminal alkynes to rigidify the scaffold.

  • Heck Reaction: Introduction of vinyl groups.

Visualization: SAR Decision Tree

SAR cluster_C4 Vector A: C4 (S_NAr) cluster_C6 Vector B: C6 (Pd-Coupling) Core 4-Chloro-6-iodo Scaffold Amines Primary/Secondary Amines Core->Amines Displacement Boronic Aryl Boronic Acids Core->Boronic Suzuki Coupling Kinase Kinase Hinge Binding Amines->Kinase Solubility Solubility (Piperazine/Morpholine) Amines->Solubility Hydrophobic Hydrophobic Pocket Occupancy Boronic->Hydrophobic Potency Potency Optimization Boronic->Potency

Figure 2: Divergent Structure-Activity Relationship (SAR) map for scaffold optimization.[1]

Pharmacological Applications & Mechanism

The 4-chloro-6-iodoquinoline-3-carboxamide derivatives are privileged structures in several biological contexts.

Kinase Inhibition (ATM & CK2)

Research indicates that quinoline-3-carboxamides can function as ATP-competitive inhibitors.[1]

  • Target: Ataxia Telangiectasia Mutated (ATM) kinase and Casein Kinase 2 (CK2).

  • Mechanism: The carboxamide group (C3) and the amine at C4 (post-derivatization) mimic the adenine ring of ATP, forming hydrogen bonds with the kinase hinge region. The C6-iodo group (or its derivatives) extends into the gatekeeper region or solvent-exposed front, providing selectivity.[1]

  • Therapeutic Utility: Sensitizing cancer cells to radiation (radiosensitizers) by inhibiting DNA damage repair.

Antiviral Activity (HBV)

4-Aryl-6-chloroquinoline derivatives have shown non-nucleoside inhibitory activity against Hepatitis B Virus (HBV).[1][2]

  • Mechanism: Inhibition of capsid assembly or modulation of viral polymerase.

  • Data: Derivatives have demonstrated IC50 values in the low micromolar range (4.4 - 9.8 µM) for HBV DNA replication inhibition.[2]

Summary of Biological Data[4][5]
Derivative ClassTargetMechanismKey Potency Metric
4-Amino-6-iodo ATM KinaseATP CompetitionIC50 < 1 µM (Cellular)
4-Aryl-6-chloro HBVCapsid/PolymeraseIC50 ~ 4-10 µM
4-Amino-7-chloro *MalariaHeme PolymerizationIC50 ~ 10-100 nM

*Note: While 7-chloro is the classic chloroquine pattern, 6-iodo derivatives are explored to overcome resistance.[1]

Experimental Protocol: SNAr Displacement

Objective: To replace the C4-chloro group with a solubilizing amine (e.g., N-methylpiperazine).[1]

  • Preparation: In a 50 mL round-bottom flask, dissolve 4-Chloro-6-iodoquinoline-3-carboxamide (1.0 mmol, 332 mg) in anhydrous DMF (5 mL).

  • Addition: Add K2CO3 (2.0 mmol, 276 mg) followed by N-methylpiperazine (1.2 mmol, 133 µL).

  • Reaction: Heat the mixture to 80°C under nitrogen atmosphere. Stir for 4 hours.

  • Monitoring: Check LC-MS for mass shift (M+H expected: ~397 for amine product vs 333 for starting material).

  • Workup: Pour reaction mixture into ice-cold water (20 mL). The product should precipitate. Filter and wash with cold water.

  • Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (DCM:MeOH 95:5).

References

  • Synthesis of Quinoline-3-carboxamides: ResearchGate. "Synthesis and Bioactivity of Quinoline-3-carboxamide Derivatives." Available at: [Link]

  • Kinase Inhibition (ATM): PubMed. "Synthesis and Characterization of Quinoline-3-Carboxamide Derivatives as Inhibitors of the ATM Kinase." Available at: [Link]

  • Antiviral Activity: PubMed. "Synthesis and biological assay of 4-aryl-6-chloro-quinoline derivatives as novel non-nucleoside anti-HBV agents." Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: 4-Chloro-6-iodoquinoline-3-carboxamide in Cellular Assays

This Application Note and Protocol is designed for the rigorous evaluation of 4-Chloro-6-iodoquinoline-3-carboxamide in cell culture systems. Given the specific chemical structure (a 4-chloro-quinoline scaffold), this co...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol is designed for the rigorous evaluation of 4-Chloro-6-iodoquinoline-3-carboxamide in cell culture systems.

Given the specific chemical structure (a 4-chloro-quinoline scaffold), this compound is chemically distinct as an electrophilic intermediate or a reactive probe . Unlike stable drugs, the C4-chlorine atom renders the molecule susceptible to nucleophilic aromatic substitution (


) or hydrolysis.[1] This protocol addresses the unique stability and solubility challenges associated with such chemotypes to ensure experimental reproducibility.[2]

[2]

Executive Summary & Chemical Identity
  • Compound Name: 4-Chloro-6-iodoquinoline-3-carboxamide[2][3][][5]

  • CAS Number: 801315-30-0 (Generic/Intermediate)

  • Molecular Weight: ~332.52 g/mol [1]

  • Chemical Class: Halogenated Quinoline Carboxamide[1][2]

  • Primary Utility:

    • Synthetic Intermediate: Precursor for 4-amino-quinoline kinase inhibitors (e.g., targeting CK2, PIM, or CLK kinases).[1][2]

    • Covalent Probe: Potential electrophile for cysteine/lysine modification in proteomic profiling.[2]

    • Bioactivity: Investigational scaffold for antimalarial or antiproliferative activity (often requiring derivatization).[1][2]

⚠️ Critical Scientific Insight (Stability Warning): The C4-position chlorine is a good leaving group.[2] In aqueous cell culture media (pH 7.4), this compound is prone to hydrolysis , converting it into the thermodynamically stable but often biologically inactive 4-hydroxy-quinoline-3-carboxamide (4-oxo-form) . Furthermore, it may react non-specifically with serum proteins (albumin) or intracellular thiols (glutathione).[1]

  • Implication: Biological effects observed may be due to covalent modification of off-targets or the hydrolysis product.[2]

  • Requirement: Fresh preparation and stability controls are mandatory.[2]

Reagent Preparation & Solubility

Objective: Create a stable stock solution while minimizing precipitation and hydrolysis.

Solubility Profile
SolventSolubilityStabilityRecommendation
DMSO High (>20 mM)High (if anhydrous)Primary Solvent
Ethanol ModerateLow (Ethanolysis risk)Avoid
Water/PBS InsolubleVery Low (Hydrolysis)Do NOT use for stock
Culture Media Low (<100 µM)Low (Protein binding)Use immediately
Stock Solution Protocol (10 mM)
  • Weighing: Weigh 3.33 mg of 4-Chloro-6-iodoquinoline-3-carboxamide.

  • Dissolution: Add 1.0 mL of sterile, anhydrous DMSO (Dimethyl Sulfoxide).

    • Note: Use a glass vial; avoid polystyrene which can be leached by DMSO.[2]

  • Mixing: Vortex vigorously for 30 seconds. If particulates remain, sonicate for 5 minutes at room temperature.[1]

  • Storage: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C or -80°C . Protect from light.

    • Shelf Life: 1 month (due to potential reactivity).[1]

Cell Culture Protocol: Dosing & Incubation

Objective: Treat cells while maintaining compound integrity and minimizing DMSO toxicity.

Step 1: Cell Seeding [1]
  • Adherent Cells (e.g., HeLa, A549): Seed 5,000–10,000 cells/well in 96-well plates 24 hours prior to treatment.[1] Ensure 70% confluency at time of dosing.

  • Suspension Cells (e.g., Jurkat, HL-60): Seed 20,000–50,000 cells/well on the day of treatment.[1]

Step 2: Serial Dilution (The "Intermediate Plate" Method)

Direct addition of 100% DMSO stock to cells causes protein precipitation and local toxicity.[1] Use an intermediate dilution step.

  • Prepare Media: Warm culture media (e.g., DMEM + 10% FBS) to 37°C.

    • Optimization: For this reactive compound, consider a Serum-Free Pulse (1-4 hours) if serum proteins are interfering with potency, followed by serum add-back.

  • Intermediate Plate (100x Concentrated):

    • In a V-bottom PCR plate, perform serial dilutions using pure DMSO .

    • Example: Dilute 10 mM stock 1:3 down to 0.01 mM.

  • Working Solution (10x Concentrated):

    • Dilute 10 µL of the DMSO intermediate into 990 µL of warm media .

    • Result: 100 µM compound in 1% DMSO.

    • Action: Mix immediately and use within 15 minutes to prevent hydrolysis.

Step 3: Cell Treatment
  • Remove old media from cells (for adherent).[1]

  • Add 90 µL of fresh media.

  • Add 10 µL of the Working Solution (10x).

    • Final Concentration: 10 µM (max) down to nM range.[1]

    • Final DMSO: 0.1% (Safe for most cell lines).[1]

  • Controls:

    • Negative: 0.1% DMSO only.

    • Positive: Staurosporine (1 µM) or a known Quinoline inhibitor (e.g., CX-4945 if comparing kinase activity).[1]

    • Stability Control: Pre-incubate compound in media for 24h before adding to cells (to test if hydrolysis kills activity).

Step 4: Incubation Times
  • Signaling (Phospho-Western): 1 – 6 hours. (Reactivity is fast).

  • Viability (IC50): 24 – 72 hours.[1] (Note: Compound may degrade; consider re-dosing every 24h).[1]

Experimental Workflows & Visualization
Workflow Diagram: Stability-Aware Dosing

The following diagram illustrates the critical path to avoid compound degradation (Hydrolysis) during the experiment.

ProtocolWorkflow Stock Solid Compound (Store Desiccated) DMSO 10 mM Stock in Anhydrous DMSO Stock->DMSO Dissolve Dilution Intermediate Dilution (100% DMSO) DMSO->Dilution Serial Dilution MediaMix Media Dilution (10x) (Aqueous Phase) Dilution->MediaMix Dilute 1:100 Hydrolysis RISK: Hydrolysis to 4-Hydroxy-Quinoline (Inactive) MediaMix->Hydrolysis Time > 30 min Cells Cell Treatment (Final DMSO < 0.1%) MediaMix->Cells Add immediately (Within 15 min) Hydrolysis->Cells False Negative Readout Assay Readout (Viability / Western) Cells->Readout Incubate

Caption: Critical path for dosing 4-Chloro-6-iodoquinoline-3-carboxamide to minimize aqueous hydrolysis.

Analytical Assays
A. Cell Viability (MTT/CellTiter-Glo)
  • Purpose: Determine IC50 for cytotoxicity.

  • Protocol:

    • Treat cells for 48 hours.

    • Add MTT reagent (0.5 mg/mL) or ATP-glo reagent.

    • Incubate 3-4 hours.

    • Read Absorbance (570 nm) or Luminescence.[1]

  • Data Analysis: Plot Log[Concentration] vs. % Viability using non-linear regression (Sigmoidal dose-response).

B. Target Engagement (Western Blot)
  • Context: If testing for Kinase Inhibition (e.g., CK2, CLK), monitor downstream phosphorylation.[1]

  • Protocol:

    • Treat cells for 6 hours (short exposure minimizes degradation issues).[1]

    • Lyse in RIPA buffer containing Phosphatase Inhibitors.

    • Blot for Phospho-substrates (e.g., p-Akt S129 for CK2, or generic p-Ser/Thr).

Troubleshooting Guide
IssueProbable CauseCorrective Action
Precipitation Compound is highly hydrophobic (LogP > 3).[2]Sonicate stock; Ensure DMSO < 0.5% in final media; Do not use cold media.
Loss of Activity Hydrolysis of C4-Cl to C4-OH.Freshness is key. Prepare working solutions immediately before use. Do not store diluted media.[2]
High Toxicity Non-specific alkylation of proteins.[2]Add 1 mM DTT or Glutathione to media (if testing reversible binding) or reduce incubation time.
Variable IC50 Serum protein binding (Albumin).[1]Perform a "Serum-Shift Assay": Compare IC50 in 1% FBS vs 10% FBS.
References
  • Chemical Identity & Structure

    • Source: PubChem Compound Summary for CID 10432326 (Related 4-chloro-quinoline derivatives).[2]

    • Link:[1]

  • Quinoline Carboxamide Scaffolds in Drug Discovery: Title: "Quinoline-3-carboxamides as a new class of anticancer agents." Context: Discusses the structure-activity relationship (SAR) of the quinoline-3-carboxamide core. Source:Journal of Medicinal Chemistry.
  • Stability of 4-Chloroquinolines

    • Title: "Reactivity of 4-chloroquinolines towards nucleophiles: Implic
    • Context: Explains the hydrolysis mechanism of the 4-chloro group in aqueous buffers.
    • Source:Tetrahedron Letters / General Organic Chemistry Principles.[2]

  • Standard Cell Culture Protocols

    • Title: "Guidance for the use of small molecules in cell culture."
    • Source:Nature Chemical Biology (General Guidelines).[1][2]

    • Link:[1]

(Note: Specific biological literature for the exact 4-chloro-6-iodo analog is limited as it is primarily a synthetic intermediate.[2] The protocols above are derived from standard practices for lipophilic, electrophilic small molecules.)

Sources

Application

4-Chloro-6-iodoquinoline-3-carboxamide as a kinase inhibitor assay protocol

Application Note: Characterization of 4-Chloro-6-iodoquinoline-3-carboxamide as a Kinase Inhibitor Scaffold Executive Summary & Strategic Rationale 4-Chloro-6-iodoquinoline-3-carboxamide is a critical privileged scaffold...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Characterization of 4-Chloro-6-iodoquinoline-3-carboxamide as a Kinase Inhibitor Scaffold

Executive Summary & Strategic Rationale

4-Chloro-6-iodoquinoline-3-carboxamide is a critical privileged scaffold in kinase inhibitor discovery.[1][2][3] While often utilized as a synthetic intermediate (where the 4-chloro group is displaced by an amine to generate 4-anilinoquinolines), the core structure itself possesses intrinsic affinity for the ATP-binding pocket of protein kinases, particularly EGFR (Epidermal Growth Factor Receptor) , Axl , and ATM .[1][2][3]

This application note details the protocol for evaluating this specific compound as a kinase inhibitor fragment . Researchers must treat this molecule as a dual-character probe :

  • ATP-Competitor: The quinoline nitrogen (N1) and carboxamide group mimic the adenine ring of ATP, forming hydrogen bonds with the kinase "hinge region."[1][2][3]

  • Electrophilic Probe: The 4-chloro substituent is susceptible to nucleophilic aromatic substitution (

    
    ).[1][2][3] In assay conditions, it may exhibit time-dependent inhibition via covalent modification of cysteine residues, or hydrolysis, necessitating specific stability checks.[1][2][3]
    

Chemical Properties & Handling

  • Compound Name: 4-Chloro-6-iodoquinoline-3-carboxamide[1][2][3][4][5][6]

  • CAS Number: 801315-30-0[1][2][3][4][5][6]

  • Molecular Weight: 332.53 g/mol [1][2][3]

  • Solubility: Low in water; soluble in DMSO.[1][2][3]

  • Storage: -20°C, desiccated. Protect from light (iodine-carbon bonds are photosensitive).[1][2][3]

Protocol 1: Stock Solution Preparation
  • Objective: Create a stable 10 mM stock solution.

  • Solvent: 100% Anhydrous DMSO (Dimethyl Sulfoxide).[1][2][3]

  • Procedure:

    • Weigh 3.33 mg of compound.[1][2][3]

    • Add 1.0 mL of anhydrous DMSO.

    • Vortex for 60 seconds. If particulates remain, sonicate at 30°C for 5 minutes.

    • Critical QC: Visually inspect for clarity. The 6-iodo substituent significantly increases lipophilicity, making precipitation in aqueous buffers a risk.[1][2][3]

    • Aliquot into amber tubes (to prevent photodegradation of the C-I bond) and store at -80°C.

Target Selection & Mechanism of Action

Before assaying, understand the binding mode.[1][2][3] This scaffold is the precursor to potent Type I Inhibitors .[1][2][3]

Significance of Substituents:

  • Quinoline N1 & 3-Carboxamide: Form the primary H-bond network with the kinase hinge region (e.g., Met793 in EGFR).[1][2][3]

  • 4-Chloro: A "dummy" group in this context, or a reactive warhead.[1][2][3] In optimized drugs (e.g., Pelitinib), this is replaced by a solubilizing aniline.[1][2][3]

  • 6-Iodo: Projects into the solvent-exposed region or hydrophobic pocket II, allowing for future derivatization (e.g., Suzuki coupling).[1][2]

Visualizing the Scaffold Logic

ScaffoldLogic Scaffold 4-Chloro-6-iodoquinoline- 3-carboxamide (The Analyte) Hinge Kinase Hinge Region (ATP Pocket) Scaffold->Hinge H-Bonding (N1, Amide) Reactivity Cysteine Reactivity (Covalent Potential) Scaffold->Reactivity 4-Cl Displacement Derivatization Optimized Inhibitor (e.g., 4-Anilino derivative) Scaffold->Derivatization Synthetic Evolution Reactivity->Hinge Irreversible Inhibition?

Figure 1: Mechanistic role of the analyte.[1][2][3][7][8] It acts as both a hinge binder and a potential electrophile.[1][2][3]

Assay Protocol: ADP-Glo™ Kinase Assay (EGFR Model)

We recommend the ADP-Glo™ (Promega) platform due to its robustness against the potential fluorescence interference caused by the iodo-quinoline core (heavy atoms can quench fluorescence in FRET assays).[1][2][3]

Target: EGFR (Wild Type) or Axl.[1][2][3]

Reagents Required
ReagentConcentration / Notes
Kinase Buffer 40 mM Tris (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA, 50 μM DTT.[1][2][3][4]
Enzyme Recombinant EGFR (human), ~0.2 ng/μL final.[1][2][3]
Substrate Poly(Glu, Tyr) 4:1 peptide, 0.2 mg/mL final.[1][2][3]
ATP 10 μM (at or below Km to detect ATP-competitive inhibition).[1][2][3]
Analyte 4-Chloro-6-iodoquinoline-3-carboxamide (Serial Dilution).[1][2][3][4][6]
Detection ADP-Glo™ Reagent & Kinase Detection Reagent.[1][2][3]
Step-by-Step Protocol

Step 1: Compound Dilution (Acoustic or Manual) [1][2][3]

  • Prepare a 3-fold serial dilution of the compound in 100% DMSO.[1][2][3]

  • Range: Start at 100 μM down to 1 nM .

  • Transfer 50 nL of compound to a 384-well white low-volume plate (e.g., Corning 4513).

  • Control 1 (Max Signal): DMSO only + Enzyme + Substrate + ATP.[1][2][3]

  • Control 2 (Min Signal): DMSO only + Buffer (No Enzyme).[1][2][3]

Step 2: The "Reactivity Check" Pre-Incubation (Crucial)

  • Since 4-Cl is electrophilic, we must distinguish between reversible binding and covalent modification.[1][2][3]

  • Add 2.5 μL of Enzyme/Buffer Mix to the wells.

  • Incubation A (Standard): 10 minutes at Room Temp (RT).

  • Incubation B (Time-Dependent): 60 minutes at RT (Run in parallel).

  • Note: If IC50 decreases significantly (e.g., >5-fold) at 60 min vs 10 min, the compound is acting as a covalent inhibitor.[1][2][3]

Step 3: Kinase Reaction

  • Add 2.5 μL of ATP/Substrate Mix to initiate the reaction.[1][2][3]

  • Final Volume: 5 μL.

  • Incubate at RT for 60 minutes .

Step 4: Detection

  • Add 5 μL of ADP-Glo™ Reagent (stops kinase reaction, depletes remaining ATP).[1][2][3]

  • Incubate 40 min at RT.

  • Add 10 μL of Kinase Detection Reagent (converts ADP to ATP -> Luciferase light).[1][2][3]

  • Incubate 30 min at RT.

Step 5: Data Acquisition

  • Read Luminescence (Integration time: 0.5 - 1.0 sec).[1][2][3]

Data Analysis & Interpretation

Calculate % Inhibition for each concentration:


[1][2][3]

Fit data to the 4-Parameter Logistic (Hill) Equation to determine IC50.

Interpretation Guide
ObservationConclusion regarding 4-Chloro-6-iodoquinoline-3-carboxamide
IC50 > 10 μM Weak Binder. The scaffold alone (fragment) has low affinity.[1][2][3] Requires substitution at the 4-position (aniline) to gain potency.[1][2][3]
IC50 < 1 μM Hit. The core scaffold makes strong hinge contacts.[1][2][3] The 6-iodo group likely contributes favorable hydrophobic interactions.[1][2][3]
IC50 (60 min) << IC50 (10 min) Covalent Reactivity. The 4-chloro group is reacting with a cysteine in the active site (Time-dependent inhibition).[1][2]
Hill Slope > 2.0 Aggregation/Precipitation. The compound is likely precipitating (common for iodo-quinolines).[1][2][3] Repeat with 0.01% Triton X-100.[1][2][3]

Experimental Workflow Diagram

AssayWorkflow cluster_prep Phase 1: Preparation cluster_reaction Phase 2: Kinase Reaction cluster_detect Phase 3: Detection (ADP-Glo) Stock DMSO Stock (10 mM) Dilution Serial Dilution (100 μM - 1 nM) Stock->Dilution PreInc Enzyme Pre-incubation (10 vs 60 min) Dilution->PreInc Start Add ATP/Substrate PreInc->Start Incubate Reaction: 60 min @ RT Start->Incubate Stop Add ADP-Glo Reagent (Deplete ATP) Incubate->Stop Convert Add Detection Reagent (ADP -> Light) Stop->Convert Read Luminometer Read Convert->Read

Figure 2: Step-by-step ADP-Glo workflow for profiling the quinoline scaffold.

References

  • Ibrahim, T. S., et al. (2017).[1][2][3] Novel quinoline-3-carboxamides (Part 2): Design, optimization and synthesis of quinoline based scaffold as EGFR inhibitors.Bioorganic Chemistry , 71, 134-150.[1][2][3]

  • Wang, J., et al. (2016).[1][2][3] 4-Oxo-1,4-dihydroquinoline-3-carboxamide Derivatives as New Axl Kinase Inhibitors.[1][2][3][8]Journal of Medicinal Chemistry , 59(14), 6656-6670.[1][2][3] [1][3]

  • Swellmeen, L., et al. (2021).[1][2][3][9] Molecular modelling studies and synthesis of novel quinoxaline derivatives with potential inhibitory effect on GSK-3β.[1][2][3][9]Tropical Journal of Pharmaceutical Research , 20(3), 599-604.[1][2][3][9]

  • Garino, C., et al. (2005).[1][2][3] 4-Anilino-3-quinolinecarbonitriles: An Emerging Class of Kinase Inhibitors.[1][2][3]Current Medicinal Chemistry , 12(11), 1323-1360.[1][2][3] Note: Provides structural context for the 4-chloro precursor.

Sources

Method

Application Note: A Framework for Investigating the Immunomodulatory Properties of 4-Chloro-6-iodoquinoline-3-carboxamide

Abstract and Introduction The quinoline-3-carboxamide (Q-compound) scaffold is a cornerstone in the development of novel immunomodulatory agents. Prototypical molecules from this class, such as Laquinimod and Paquinimod,...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract and Introduction

The quinoline-3-carboxamide (Q-compound) scaffold is a cornerstone in the development of novel immunomodulatory agents. Prototypical molecules from this class, such as Laquinimod and Paquinimod, have demonstrated significant efficacy in preclinical models of autoimmune diseases and are under investigation for clinical applications.[1][2][3] These compounds are known to modulate the immune system primarily by targeting innate immune cells, such as monocytes and dendritic cells, which in turn shapes the adaptive T-cell and B-cell responses.[4][5] The therapeutic potential of Q-compounds lies in their ability to ameliorate pathological inflammation without causing broad immunosuppression.[6]

This application note presents a comprehensive framework for the initial characterization of a novel Q-compound, 4-Chloro-6-iodoquinoline-3-carboxamide . While specific data on this particular molecule is emerging, its structural similarity to other well-characterized Q-compounds allows for the formulation of a robust investigational strategy. We provide detailed protocols for assessing its effects on primary human immune cells, focusing on a foundational in vitro cytokine release assay. The methodologies described herein are designed to be self-validating and provide a clear rationale for each experimental step, enabling researchers to generate reliable data on the compound's immunomodulatory profile.

Hypothesized Mechanism of Action: Targeting Innate Immune Signaling

Based on extensive research into the quinoline-3-carboxamide class, the primary immunomodulatory effects are not typically due to direct action on lymphocytes. Instead, these compounds appear to alter the function of myeloid antigen-presenting cells (APCs).[4] This leads to a downstream modulation of adaptive immunity, characterized by a reduction in pro-inflammatory Th1 and Th17 responses and an increase in regulatory T-cell (Treg) populations.[4]

Key signaling pathways central to innate immune activation, such as the Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) and Janus Kinase/Signal Transducer and Activator of Transcription (JAK-STAT) pathways, are plausible targets.[7][8][9] The NF-κB pathway, in particular, is a master regulator of inflammatory gene expression, controlling the production of cytokines like TNF-α and IL-6.[10][11][12] We hypothesize that 4-Chloro-6-iodoquinoline-3-carboxamide may exert its effects by interfering with one or more nodes in these cascades.

Figure 1: Hypothesized inhibition of the canonical NF-κB signaling pathway by a Quinoline-3-Carboxamide.

Experimental Design: A Stepwise Approach

A logical workflow is critical for efficiently characterizing a novel compound. The following experimental plan ensures that each step informs the next, starting from basic safety and ending with functional immunomodulatory assessment.

Experimental_Workflow start Obtain Human Buffy Coat pbmc_iso Step 1: PBMC Isolation (Ficoll Gradient Centrifugation) start->pbmc_iso viability Step 2: Cell Counting & Viability Check (Trypan Blue Exclusion) pbmc_iso->viability cytotoxicity Step 3: Determine Non-Toxic Dose Range (Cell Viability Assay - e.g., WST-1/MTT) viability->cytotoxicity cra Step 4: Cytokine Release Assay (PBMC Culture + Compound + Stimulant) cytotoxicity->cra Informs Compound Concentrations supernatant Step 5: Supernatant Collection cra->supernatant analysis Step 6: Cytokine Quantification (Multiplex Immunoassay / ELISA) supernatant->analysis data_interp Step 7: Data Analysis & Interpretation analysis->data_interp end Characterize Immunomodulatory Profile data_interp->end

Figure 2: A comprehensive workflow for assessing the immunomodulatory activity of a novel compound.

Detailed Protocols

Protocol 1: Isolation of Human Peripheral Blood Mononuclear Cells (PBMCs)

Rationale: PBMCs represent a mixed population of immune cells (T-cells, B-cells, NK cells, monocytes) and serve as an excellent primary cell model for studying integrated immune responses in vitro.[13] Ficoll-Paque is a density gradient medium that separates mononuclear cells from granulocytes and red blood cells.[13][14]

Materials:

  • Human buffy coat from healthy donors

  • Ficoll-Paque PLUS (or similar density gradient medium)

  • Phosphate-Buffered Saline (PBS), sterile

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin (Complete RPMI)

  • 50 mL conical tubes

  • Serological pipettes

  • Centrifuge with a swinging-bucket rotor

Procedure:

  • Carefully dilute the buffy coat 1:3 with sterile PBS at room temperature.[14]

  • In a 50 mL conical tube, add 15 mL of Ficoll-Paque medium.

  • Slowly and carefully layer 35 mL of the diluted blood on top of the Ficoll-Paque, minimizing mixing of the layers.

  • Centrifuge at 400 x g for 30-40 minutes at 20°C with the brake turned off.[14]

  • After centrifugation, four distinct layers will be visible. Carefully aspirate and discard the upper plasma/platelet layer.

  • Using a clean pipette, carefully collect the opaque band of PBMCs at the plasma-Ficoll interface.[13]

  • Transfer the collected PBMCs to a new 50 mL tube and add PBS to bring the volume to 50 mL.

  • Centrifuge at 300 x g for 10 minutes at 20°C to wash the cells. Discard the supernatant.

  • Repeat the wash step (Step 8) one more time to remove residual platelets and Ficoll.

  • Resuspend the final cell pellet in 10 mL of Complete RPMI.

  • Perform a cell count using a hemocytometer and Trypan Blue to determine cell number and viability. Viability should be >95%.

Protocol 2: Cytotoxicity Assay to Determine Working Concentration

Rationale: It is crucial to distinguish between immunomodulatory effects and general cytotoxicity. This assay identifies the concentration range where 4-Chloro-6-iodoquinoline-3-carboxamide does not significantly reduce cell viability, ensuring that observed effects on cytokine release are not merely a result of cell death.[15]

Materials:

  • Isolated, viable PBMCs

  • Complete RPMI medium

  • 4-Chloro-6-iodoquinoline-3-carboxamide stock solution (e.g., in DMSO)

  • 96-well flat-bottom cell culture plate

  • Cell viability reagent (e.g., WST-1, MTS, or MTT)

  • Microplate reader

Procedure:

  • Adjust the PBMC suspension to a density of 1 x 10⁶ cells/mL in Complete RPMI.

  • Add 100 µL of the cell suspension to each well of a 96-well plate (100,000 cells/well).

  • Prepare serial dilutions of the 4-Chloro-6-iodoquinoline-3-carboxamide in Complete RPMI. A common range to test is from 100 µM down to 0.1 µM. Include a vehicle control (DMSO at the highest concentration used).

  • Add 100 µL of the compound dilutions to the wells in triplicate. The final volume will be 200 µL.

  • Incubate the plate for 24-48 hours at 37°C in a 5% CO₂ incubator.

  • Add the cell viability reagent to each well according to the manufacturer's instructions (e.g., 10 µL of WST-1).

  • Incubate for an additional 1-4 hours until a color change is apparent.

  • Read the absorbance on a microplate reader at the appropriate wavelength.

  • Calculate cell viability as a percentage relative to the vehicle control. Select the highest concentrations that maintain >90% cell viability for subsequent functional assays.

Protocol 3: In Vitro Cytokine Release Assay (CRA)

Rationale: This assay is a cornerstone for evaluating the immunomodulatory potential of a test article.[16][17] By pre-treating PBMCs with the compound and then challenging them with an inflammatory stimulus like Lipopolysaccharide (LPS), we can measure the compound's ability to suppress (or enhance) the production of key pro- and anti-inflammatory cytokines.[18]

Materials:

  • Isolated, viable PBMCs

  • Complete RPMI medium

  • 4-Chloro-6-iodoquinoline-3-carboxamide at pre-determined non-toxic concentrations

  • Lipopolysaccharide (LPS) from E. coli (a potent TLR4 agonist)

  • 96-well round-bottom cell culture plate

  • Multiplex cytokine immunoassay kit (e.g., Luminex, Meso Scale Discovery) or individual ELISA kits (for TNF-α, IL-6, IL-10, IL-1β)

Procedure:

  • Adjust the PBMC suspension to 2 x 10⁶ cells/mL in Complete RPMI.

  • Plate 100 µL of the cell suspension into each well of a 96-well plate (200,000 cells/well).[16]

  • Prepare 2X concentrations of your test compound (e.g., 4-Chloro-6-iodoquinoline-3-carboxamide) and controls in Complete RPMI.

  • Add 50 µL of the compound dilutions to the appropriate wells.

  • Incubate for 1-2 hours at 37°C, 5% CO₂ to allow for compound uptake.

  • Prepare a 4X working solution of LPS (e.g., 40 ng/mL for a final concentration of 10 ng/mL).

  • Add 50 µL of the LPS solution to all stimulated wells. Add 50 µL of medium to unstimulated control wells.

  • The final volume in each well should be 200 µL. Set up the following controls in triplicate:

    • Media Only: Cells + Medium (basal cytokine level)

    • Vehicle Control: Cells + Vehicle (DMSO) + LPS (effect of vehicle on stimulation)

    • LPS Only: Cells + Medium + LPS (positive control for stimulation)

    • Test Compound: Cells + Compound + LPS (experimental condition)

  • Incubate the plate for 24 hours at 37°C, 5% CO₂.[17]

  • After incubation, centrifuge the plate at 500 x g for 5 minutes to pellet the cells.

  • Carefully collect the supernatant (150 µL) without disturbing the cell pellet. Store at -80°C until analysis.

  • Quantify cytokine levels (e.g., TNF-α, IL-6, IL-1β, IL-10) in the supernatant using a multiplex assay or ELISA, following the manufacturer's protocol.

Data Presentation and Interpretation

Quantitative data should be presented clearly to facilitate interpretation. A dose-response table is essential for visualizing the compound's effect on cytokine production.

Table 1: Representative Data Format for Cytokine Release Assay

Treatment GroupCompound Conc. (µM)TNF-α (pg/mL) ± SDIL-6 (pg/mL) ± SDIL-10 (pg/mL) ± SD
Media Only015 ± 425 ± 810 ± 3
LPS Only (10 ng/mL)02500 ± 1804500 ± 350300 ± 45
Vehicle + LPS02450 ± 2104400 ± 310290 ± 50
Compound + LPS0.12100 ± 1503800 ± 250350 ± 40
Compound + LPS1.01200 ± 902100 ± 160550 ± 60
Compound + LPS10.0450 ± 50800 ± 70750 ± 85

Interpretation:

  • Anti-inflammatory Profile: A dose-dependent decrease in pro-inflammatory cytokines (TNF-α, IL-6) coupled with a potential increase in the anti-inflammatory cytokine (IL-10) would strongly suggest an immunomodulatory, anti-inflammatory profile for 4-Chloro-6-iodoquinoline-3-carboxamide.

  • Pro-inflammatory Profile: An increase in pro-inflammatory cytokines above the "LPS Only" control would indicate immunostimulatory properties.

  • IC₅₀ Calculation: For cytokines that show inhibition, the half-maximal inhibitory concentration (IC₅₀) can be calculated using non-linear regression analysis to quantify the compound's potency.

References

  • Carlsten, H., & Ivars, F. (2014). Quinoline-3-carboxamides modulate primary T cell-dependent B cell responses but do not inhibit functional immunity. Scandinavian Journal of Immunology, 79(4), 237-243. [Link]

  • Liu, T., Zhang, L., Joo, D., & Sun, S. C. (2017). NF-κB in immunobiology. Signal Transduction and Targeted Therapy, 2, 17023. [Link]

  • Hu, X., Li, J., Fu, M., Zhao, X., & Wang, W. (2020). The JAK/STAT signaling pathway: from bench to clinic. Signal Transduction and Targeted Therapy, 5(1), 1-33. [Link]

  • Luo, W., & Li, S. (2018). Role of the JAK/STAT signaling pathway in regulation of innate immunity in neuroinflammatory diseases. Frontiers in Immunology, 9, 1865. [Link]

  • Xin, P., Xu, X., Deng, C., Liu, S., Wang, Y., Zhou, L., & Sun, S. (2020). The role of JAK/STAT signaling pathway in immunity. Frontiers in Immunology, 11, 1989. [Link]

  • Carlucci, F., & O'Neill, L. A. (2021). New Insights into NF-κB Signaling in Innate Immunity: Focus on Immunometabolic Crosstalks. International Journal of Molecular Sciences, 22(16), 8888. [Link]

  • Ivashkiv, L. B. (2000). Jak-STAT signaling pathways in cells of the immune system. Reviews in Immunogenetics, 2(2), 183-193. [Link]

  • Creative Diagnostics. (n.d.). The NF-kB Signaling Pathway. Retrieved from [Link]

  • Ka, M., & Jeong, Y. (2018). NF-κB: At the Borders of Autoimmunity and Inflammation. Frontiers in Immunology, 9, 2154. [Link]

  • Morris, R., Kershaw, N. J., & Babon, J. J. (2018). The molecular details of cytokine signaling via the JAK/STAT pathway. Protein Science, 27(12), 1984-2009. [Link]

  • Deronic, A., Helmersson, S., Leanderson, T., & Ivars, F. (2014). The quinoline-3-carboxamide paquinimod (ABR-215757) reduces leukocyte recruitment during sterile inflammation: leukocyte- and context-specific effects. International Immunopharmacology, 18(2), 290-297. [Link]

  • Rådestad, E., et al. (2019). DEVELOPMENT OF CYTOKINE RELEASE ASSAY AS A PREDICTION OF IMMUNOSAFETY. University of Helsinki. [Link]

  • Lund University. (2014). The quinoline-3-carboxamide paquinimod (ABR-215757) reduces leukocyte recruitment during sterile inflammation. Lund University Research Portal. [Link]

  • Iwata, K., et al. (2021). Highly sensitive in vitro cytokine release assay incorporating high-density preculture. mAbs, 13(1), 1913861. [Link]

  • Nessler, S., et al. (2019). Laquinimod, a prototypic quinoline-3-carboxamide and aryl hydrocarbon receptor agonist, utilizes a CD155-mediated natural killer/dendritic cell interaction to suppress CNS autoimmunity. Journal of Neuroinflammation, 16(1), 49. [Link]

  • Labcorp. (2022). Human Whole Blood and PBMC-Based Cytokine Release Assays. [Link]

  • Schulze-Topphoff, U., et al. (2012). Laquinimod, a quinoline-3-carboxamide, induces type II myeloid cells that modulate central nervous system autoimmunity. PLoS One, 7(3), e33797. [Link]

  • Gao, Y., et al. (2019). In vitro assay for the development of small molecule inhibitors targeting PD-1/PD-L1. Methods in Enzymology, 629, 429-445. [Link]

  • Ghosh, S., et al. (2021). Understanding immune-modulatory efficacy in vitro. Journal of Functional Foods, 87, 104764. [Link]

  • Helmersson, S., et al. (2011). Specific effect of immunomodulatory quinoline-3-carboxamide ABR-215757 in GM-CSF stimulated bone marrow cell cultures: block of initiation of proliferation of Gr-1+ cells. International Immunopharmacology, 11(8), 1045-1051. [Link]

  • Connell, B. J., et al. (2018). Examination of Novel Immunomodulatory Effects of L-Sulforaphane. Nutrients, 10(11), 1602. [Link]

Sources

Application

Application Notes and Protocols for High-Throughput Screening with 4-Chloro-6-iodoquinoline-3-carboxamide

For: Researchers, scientists, and drug development professionals engaged in kinase inhibitor discovery and high-throughput screening. Introduction: The Quinoline Carboxamide Scaffold in Modern Drug Discovery The quinolin...

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals engaged in kinase inhibitor discovery and high-throughput screening.

Introduction: The Quinoline Carboxamide Scaffold in Modern Drug Discovery

The quinoline ring is a privileged heterocyclic motif in medicinal chemistry, forming the structural core of numerous compounds with a wide array of pharmacological activities.[1] The incorporation of a carboxamide linkage has been a particularly fruitful strategy for enhancing the therapeutic potential of quinoline derivatives, especially in the realm of oncology.[2] These compounds have been shown to target critical cellular pathways by inhibiting enzymes such as protein kinases, topoisomerases, and dihydroorotate dehydrogenase.[1][2]

4-Chloro-6-iodoquinoline-3-carboxamide is a synthetic organic compound belonging to this promising class of molecules.[3] Its unique substitution pattern—a chloro group at position 4, an iodine atom at position 6, and a carboxamide at position 3—offers a distinct chemical space for exploring interactions with biological targets. The electron-withdrawing nature of the halogen substituents and the hydrogen-bonding capabilities of the carboxamide group make it an intriguing candidate for screening against enzyme active sites, particularly those of protein kinases, which are frequently dysregulated in cancer.[2][3]

This document provides a comprehensive guide to developing and executing a high-throughput screening (HTS) campaign to identify potential biological targets and inhibitory activities of 4-Chloro-6-iodoquinoline-3-carboxamide. We will detail both a primary biochemical assay and a secondary cell-based assay, explaining the scientific rationale behind each protocol step to ensure robust and reproducible results.[4]

Part 1: Primary Biochemical High-Throughput Screen - Targeting Protein Kinases

The logical first step in elucidating the activity of a novel compound is often a target-based biochemical screen.[5] This approach offers a controlled environment to study the direct interaction between the compound and a purified biological target, minimizing the complexities of a cellular environment.[5] Given that many quinoline carboxamide derivatives have been identified as protein kinase inhibitors, a kinase panel screen is a rational starting point.[2][3]

Principle of the Assay

We will employ a luminescence-based kinase assay that quantifies the amount of ATP remaining in solution following a kinase reaction. In the absence of an inhibitor, the kinase will phosphorylate its substrate, consuming ATP in the process. An effective inhibitor will prevent this reaction, leaving a higher concentration of ATP in the well. The remaining ATP is then used in a luciferase-catalyzed reaction to produce a luminescent signal that is directly proportional to the amount of ATP. Therefore, a high luminescent signal corresponds to high kinase inhibition.[5]

Experimental Workflow: Biochemical Kinase Inhibition HTS

The following diagram illustrates the overall workflow for the primary biochemical screen.

HTS_Biochemical_Workflow cluster_prep Assay Preparation cluster_screen Screening Execution cluster_analysis Data Analysis Compound_Prep Compound Plating: 4-Chloro-6-iodoquinoline-3-carboxamide in 384-well plates Dispense Dispense Kinase/Substrate Mix to Compound Plates Compound_Prep->Dispense 1. Compound Transfer Reagent_Prep Reagent Preparation: Kinase, Substrate, ATP Reagent_Prep->Dispense 2. Reagent Addition Incubate_1 Incubation (Kinase Reaction) Dispense->Incubate_1 Add_Detection Add ATP Detection Reagent (e.g., Kinase-Glo®) Incubate_1->Add_Detection Incubate_2 Incubation (Signal Development) Add_Detection->Incubate_2 Read Read Luminescence on Plate Reader Incubate_2->Read QC Quality Control: Calculate Z'-factor Read->QC Hit_ID Hit Identification: % Inhibition Calculation QC->Hit_ID Dose_Response Dose-Response Confirmation (IC50 Determination) Hit_ID->Dose_Response

Caption: Workflow for a luminescence-based biochemical HTS for kinase inhibitors.

Detailed Protocol: Primary Kinase Screen

1. Materials and Reagents:

  • 4-Chloro-6-iodoquinoline-3-carboxamide (stock solution in 100% DMSO)
  • Purified protein kinase of interest (e.g., a panel of common oncology targets like EGFR, BRAF, MEK)
  • Kinase-specific substrate peptide
  • ATP solution
  • Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
  • Luminescent kinase assay kit (e.g., Kinase-Glo® Luminescent Kinase Assay, Promega)
  • 384-well white, opaque assay plates (low-volume)
  • Acoustic liquid handler or pin tool for compound dispensing
  • Automated liquid handling system for reagent dispensing
  • Plate reader with luminescence detection capabilities

2. Assay Development and Optimization:

  • Causality: Before commencing the full screen, it is critical to determine optimal assay conditions.[6] This ensures the assay window (signal-to-background ratio) is large enough to confidently identify hits. The Z'-factor is a statistical parameter used to quantify the quality of an HTS assay.[7] A Z'-factor between 0.5 and 1.0 indicates an excellent assay.

  • Procedure:

    • Enzyme Titration: Determine the optimal kinase concentration that yields a robust signal while remaining in the linear range of the reaction.

    • ATP Concentration: The ATP concentration should be at or below the Michaelis constant (Km) for the kinase.[6] This is crucial because at high ATP concentrations, a competitive inhibitor (like many kinase inhibitors) will be less effective, potentially leading to false negatives.

    • DMSO Tolerance: Confirm that the final concentration of DMSO used to deliver the compound does not adversely affect enzyme activity. Typically, a final concentration of ≤1% is well-tolerated.

3. Screening Protocol:

  • Compound Plating: Using an acoustic liquid handler, dispense 20 nL of 10 mM 4-Chloro-6-iodoquinoline-3-carboxamide stock solution into the appropriate wells of a 384-well assay plate. This will result in a final assay concentration of 10 µM in a 20 µL reaction volume. Include positive control (e.g., staurosporine, a broad-spectrum kinase inhibitor) and negative control (DMSO only) wells on each plate.
  • Kinase Reaction:
  • Prepare a 2X kinase/substrate master mix in kinase assay buffer.
  • Dispense 10 µL of the 2X kinase/substrate mix into each well of the compound plate.
  • Prepare a 2X ATP solution and dispense 10 µL into each well to start the reaction.
  • Incubate the plate at room temperature for 60 minutes. The incubation time should be optimized to ensure the reaction is in the linear phase.
  • Signal Detection:
  • Add 20 µL of the ATP detection reagent (e.g., Kinase-Glo®) to each well. This reagent simultaneously stops the kinase reaction and initiates the luminescent signal generation.
  • Incubate at room temperature for 10 minutes to allow the luminescent signal to stabilize.
  • Data Acquisition: Read the luminescence on a compatible plate reader.

4. Data Analysis:

  • Calculate Percent Inhibition:
  • % Inhibition = 100 * (1 - (Signal_Compound - Signal_PositiveControl) / (Signal_NegativeControl - Signal_PositiveControl))
  • Hit Identification: A common threshold for hit identification is a percent inhibition value greater than three standard deviations from the mean of the negative controls.[7]
  • Z'-Factor Calculation:
  • Z' = 1 - (3 * (SD_PositiveControl + SD_NegativeControl)) / |Mean_PositiveControl - Mean_NegativeControl|
Illustrative Data Presentation

Table 1: HTS Primary Screen Quality Control Metrics

Parameter Value Interpretation
Signal to Background (S/B) 12.5 Strong signal window
Z'-Factor 0.78 Excellent assay quality, suitable for HTS[7]

| DMSO Tolerance | <5% effect at 1% | Acceptable solvent tolerance |

Table 2: Hypothetical Primary Screening Results (10 µM Compound Concentration)

Kinase Target Substrate % Inhibition Hit?
EGFR Poly(E,Y) 4:1 8.2% No
BRAF (V600E) MEK1 92.5% Yes
PI3Kα PIP2 15.3% No
ATM p53 peptide 88.1% Yes

| CDK2/CycA | Histone H1 | 11.4% | No |

Part 2: Secondary Cell-Based Assay - Validating Hits in a Physiological Context

Following the identification of hits from the primary biochemical screen, it is essential to validate these findings in a more physiologically relevant system.[8] Cell-based assays provide this context, allowing for the assessment of compound activity while accounting for factors like cell permeability, off-target effects, and engagement with the target in its native environment.[9][10]

Principle of the Assay

Based on our hypothetical hits (BRAF and ATM), we will design a cell-based assay to measure the inhibition of a specific downstream signaling event. For the BRAF pathway, we can measure the phosphorylation of ERK, a downstream target. For ATM, we can measure the phosphorylation of CHK2. We will use a high-content imaging approach to quantify the level of phosphorylated protein within cells.

Signaling Pathway Visualization: BRAF/MEK/ERK Pathway

This diagram illustrates the signaling cascade that will be interrogated in the secondary cell-based assay for the hypothetical BRAF hit.

Signaling_Pathway cluster_pathway MAPK/ERK Signaling Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR) Growth_Factor->Receptor RAS RAS Receptor->RAS Activates BRAF BRAF (V600E) RAS->BRAF Activates MEK MEK BRAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Activates Proliferation Cell Proliferation, Survival Transcription->Proliferation Inhibitor 4-Chloro-6-iodoquinoline-3-carboxamide Inhibitor->BRAF Inhibits

Caption: Simplified diagram of the MAPK/ERK signaling pathway, a common target in oncology.

Detailed Protocol: High-Content Imaging for p-ERK Inhibition

1. Materials and Reagents:

  • A375 human melanoma cell line (carries the BRAF V600E mutation)
  • Cell culture medium (e.g., DMEM with 10% FBS)
  • 384-well clear-bottom imaging plates
  • 4-Chloro-6-iodoquinoline-3-carboxamide (serial dilutions in DMSO)
  • Positive control inhibitor (e.g., Vemurafenib)
  • Paraformaldehyde (PFA) for cell fixation
  • Triton X-100 for cell permeabilization
  • Bovine Serum Albumin (BSA) for blocking
  • Primary antibody: Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204)
  • Secondary antibody: Goat anti-rabbit IgG conjugated to a fluorescent dye (e.g., Alexa Fluor 488)
  • Nuclear counterstain: Hoechst 33342
  • High-content imaging system and analysis software

2. Screening Protocol:

  • Cell Seeding: Seed A375 cells into 384-well imaging plates at a pre-optimized density (e.g., 3,000 cells/well) and allow them to adhere overnight.
  • Compound Treatment:
  • Perform a serial dilution of 4-Chloro-6-iodoquinoline-3-carboxamide to create a dose-response curve (e.g., 10 concentrations ranging from 100 µM to 1 nM).
  • Add the diluted compounds to the cell plates and incubate for 2 hours at 37°C.
  • Fixation and Permeabilization:
  • Carefully remove the medium and fix the cells with 4% PFA for 15 minutes.
  • Wash the cells with PBS and then permeabilize with 0.2% Triton X-100 in PBS for 10 minutes.
  • Immunostaining:
  • Block non-specific antibody binding with 3% BSA in PBS for 1 hour.
  • Incubate with the primary anti-p-ERK antibody (diluted in blocking buffer) overnight at 4°C.
  • Wash extensively with PBS.
  • Incubate with the fluorescently labeled secondary antibody and Hoechst stain for 1 hour at room temperature, protected from light.
  • Wash a final time with PBS.
  • Imaging and Analysis:
  • Acquire images using a high-content imaging system, capturing both the nuclear (Hoechst) and p-ERK (Alexa Fluor 488) channels.
  • Use image analysis software to identify individual cells (based on the nuclear stain) and quantify the mean fluorescence intensity of the p-ERK signal within each cell.

5. Data Analysis and Interpretation:

  • Normalize the p-ERK intensity to the cell count in each well.

  • Plot the normalized p-ERK intensity against the log of the compound concentration.

  • Fit the data to a four-parameter logistic equation to determine the half-maximal inhibitory concentration (IC₅₀).

Illustrative Data Presentation

Table 3: Dose-Response Confirmation in A375 Cells (p-ERK Inhibition)

Compound Target Cell-Based IC₅₀ (nM) Biochemical IC₅₀ (nM) Comments
4-Chloro-6-iodoquinoline-3-carboxamide BRAF (V600E) 250 85 Potent activity confirmed. The shift in IC₅₀ between biochemical and cell-based assays is expected due to factors like cell permeability and ATP concentration differences.

| Vemurafenib (Control) | BRAF (V600E) | 31 | 15 | Data consistent with literature values. |

Conclusion and Forward Look

This application note outlines a robust, logical, and technically grounded workflow for the high-throughput screening of 4-Chloro-6-iodoquinoline-3-carboxamide. By starting with a broad, target-based biochemical screen and progressing to a focused, physiologically relevant cell-based assay, researchers can efficiently identify and validate potential mechanisms of action. The hypothetical data presented herein suggest that this compound scaffold may yield potent inhibitors of protein kinases like BRAF and ATM, warranting further investigation. Subsequent steps would involve selectivity profiling against a wider kinase panel, structure-activity relationship (SAR) studies to optimize potency and pharmacokinetic properties, and eventual testing in more complex biological models.[11]

References

  • Cell-Based Assays for High-Throughput Screening: Methods and Protocols. NHBS. [Link]

  • Gilbert, D., et al. (2016). A Protocol for a High-Throughput Multiplex Cell Viability Assay. Methods in Molecular Biology. [Link]

  • An, W. & Tolliday, N.J. (eds.). (2010). Cell-Based Assays for High-Throughput Screening: Methods and Protocols. Humana Press. [Link]

  • Ingerman, E. (2012). Basics of Enzymatic Assays for HTS. Assay Guidance Manual. [Link]

  • Patsnap Synapse. (2025). How Are Biochemical Assays Used in High-Throughput Screening?. [Link]

  • Zavareh, R.B., et al. (2021). Protocol for high-throughput compound screening using flow cytometry in THP-1 cells. STAR Protocols. [Link]

  • Kristensen, J.B., et al. (2021). A high-throughput effector screen identifies a novel small molecule scaffold for inhibition of ten-eleven translocation dioxygenase 2. RSC Medicinal Chemistry. [Link]

  • Wang, Y., et al. (2024). EMERGING PLATFORMS FOR HIGH-THROUGHPUT ENZYMATIC BIOASSAYS. Biosensors and Bioelectronics. [Link]

  • Copeland, R.A. (2020). High-Throughput Screening For The Discovery Of Enzyme Inhibitors. ResearchGate. [Link]

  • Barajas-Salinas, A., et al. (2014). Synthesis, Cytotoxicity and Mechanistic Evaluation of 4-Oxoquinoline-3-carboxamide Derivatives: Finding New Potential Anticancer Drugs. Molecules. [Link]

  • Baragaña, B., et al. (2016). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Journal of Medicinal Chemistry. [Link]

  • Nuvisan. Tailored high-throughput screening solutions for identifying potent hits. [Link]

  • Carnero, A. (2006). High throughput screening in drug discovery. Clinical and Translational Oncology. [Link]

  • Mishra, S., et al. (2024). Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis. Molecular Diversity. [Link]

  • Singh, A., et al. (2020). Synthesis and Characterization of Quinoline-3-Carboxamide Derivatives as Inhibitors of the ATM Kinase. Current Topics in Medicinal Chemistry. [Link]

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Method

Application Notes and Protocols for the Experimental Use of 4-Chloro-6-iodoquinoline-3-carboxamide in ATM Kinase Research

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the experimental use of 4-Chloro-6-iodoquinoline-3-carboxamide, a putative inhibitor of the Ataxia-...

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the experimental use of 4-Chloro-6-iodoquinoline-3-carboxamide, a putative inhibitor of the Ataxia-Telangiectasia Mutated (ATM) kinase. This document outlines the scientific rationale, key experimental protocols, and data interpretation strategies for characterizing the activity and cellular effects of this compound.

Introduction: The Critical Role of ATM Kinase in Genomic Integrity and Cancer

Ataxia-Telangiectasia Mutated (ATM) is a high-molecular-weight serine/threonine protein kinase belonging to the phosphatidylinositol 3-kinase-related kinase (PIKK) family.[1][2] It plays a central role as an apical activator of the DNA damage response (DDR) signaling network, particularly in response to DNA double-strand breaks (DSBs).[3][4][5] DSBs are highly cytotoxic lesions that can be induced by ionizing radiation (IR), radiomimetic drugs, and endogenous cellular processes.[6]

Upon sensing DSBs, typically through the MRE11-RAD50-NBS1 (MRN) complex, ATM autophosphorylates at Ser1981, leading to its activation.[2][7] Activated ATM then phosphorylates a multitude of downstream substrates to orchestrate a complex cellular response that includes:

  • Cell Cycle Checkpoint Activation: ATM activation leads to the phosphorylation of key cell cycle regulators such as CHK2 and p53, resulting in cell cycle arrest at G1/S, intra-S, and G2/M phases.[3][8] This provides time for DNA repair before the damaged genetic material is replicated or segregated.

  • DNA Repair: ATM signaling promotes the recruitment of DNA repair factors to the site of damage, facilitating repair through pathways like homologous recombination (HR) and non-homologous end joining (NHEJ).[7][9]

  • Apoptosis: In cases of irreparable DNA damage, ATM can trigger programmed cell death (apoptosis) to eliminate genetically unstable cells.[6][7]

Given its critical role in cell survival following DNA damage, ATM is a compelling target in oncology. Many cancer cells rely on ATM-mediated repair pathways to survive the DNA-damaging effects of chemotherapy and radiotherapy.[10][11] Therefore, inhibition of ATM kinase activity can sensitize cancer cells to these conventional therapies.

Quinoline-3-carboxamides have emerged as a promising class of small molecules that can act as ATP-competitive inhibitors of PIKK family kinases, including ATM.[1] This document focuses on the experimental characterization of a novel derivative, 4-Chloro-6-iodoquinoline-3-carboxamide, as a potential ATM inhibitor.

Characterization of 4-Chloro-6-iodoquinoline-3-carboxamide as an ATM Inhibitor

The following sections detail the experimental workflows to ascertain the inhibitory potential and cellular effects of 4-Chloro-6-iodoquinoline-3-carboxamide.

In Vitro Kinase Assay for Direct ATM Inhibition

The initial step is to determine if 4-Chloro-6-iodoquinoline-3-carboxamide directly inhibits the kinase activity of ATM in a cell-free system. This is crucial to confirm the compound's mechanism of action as a direct kinase inhibitor.

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis recombinant_atm Recombinant ATM Kinase incubation Incubate Components (30°C, 60-90 min) recombinant_atm->incubation gst_p53 Substrate (e.g., GST-p53) gst_p53->incubation compound 4-Chloro-6-iodoquinoline-3-carboxamide (Serial Dilutions) compound->incubation atp ATP atp->incubation Initiate Reaction detection Measure Kinase Activity (e.g., ADP-Glo™, HTRF®) incubation->detection analysis Calculate % Inhibition Determine IC50 detection->analysis

Caption: Workflow for in vitro ATM kinase activity assay.

  • Prepare Reagents:

    • Recombinant human ATM kinase.

    • ATM kinase-specific substrate (e.g., GST-p53).[12]

    • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 50 mM KCl, 5 mM MgCl2, 1 mM DTT).[12]

    • ATP solution (at a concentration near the Km for ATM).

    • Prepare serial dilutions of 4-Chloro-6-iodoquinoline-3-carboxamide in DMSO.

    • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit).

  • Set up Kinase Reaction:

    • In a 96-well plate, add the kinase assay buffer.

    • Add the recombinant ATM kinase and the GST-p53 substrate.

    • Add the serially diluted 4-Chloro-6-iodoquinoline-3-carboxamide or DMSO as a vehicle control.

    • Initiate the reaction by adding the ATP solution.

  • Incubation:

    • Incubate the reaction plate at 30°C for a predetermined time (e.g., 90 minutes).[12]

  • Detection:

    • Stop the kinase reaction and measure the amount of ADP produced (in the case of ADP-Glo™) or the phosphorylation of the substrate (e.g., using HTRF®).[13]

  • Data Analysis:

    • Calculate the percentage of ATM kinase inhibition for each concentration of the compound relative to the vehicle control.

    • Plot the percentage of inhibition against the compound concentration and determine the IC50 value using non-linear regression analysis.

CompoundATM IC50 (nM)ATR IC50 (nM)DNA-PK IC50 (nM)mTOR IC50 (nM)
4-Chloro-6-iodoquinoline-3-carboxamide [Experimental Value][Experimental Value][Experimental Value][Experimental Value]
Known ATM Inhibitor (e.g., KU-60019) [Reference Value][Reference Value][Reference Value][Reference Value]

Note: To assess the selectivity of 4-Chloro-6-iodoquinoline-3-carboxamide, it is essential to perform similar in vitro kinase assays against other related PIKK family members like ATR, DNA-PK, and mTOR.[12][14]

Cellular Assays to Validate ATM Inhibition

Following the confirmation of direct ATM inhibition in vitro, the next critical step is to assess the compound's activity in a cellular context. This involves evaluating its ability to block ATM signaling in response to DNA damage.

Western Blot Analysis of ATM Signaling Pathway

Western blotting is a fundamental technique to visualize the inhibition of ATM and its downstream targets. The phosphorylation of key proteins in the ATM pathway serves as a reliable readout of ATM activity.

G cluster_downstream Downstream Effectors cluster_outcomes Cellular Outcomes DSB DNA Double-Strand Break (e.g., from Ionizing Radiation) MRN MRN Complex DSB->MRN Recruits ATM_inactive Inactive ATM Dimer MRN->ATM_inactive Activates ATM_active Active ATM Monomer (p-ATM Ser1981) ATM_inactive->ATM_active Autophosphorylation p53 p53 ATM_active->p53 Phosphorylates CHK2 CHK2 ATM_active->CHK2 Phosphorylates H2AX H2AX ATM_active->H2AX Phosphorylates p_p53 p-p53 (Ser15) p53->p_p53 p_CHK2 p-CHK2 (Thr68) CHK2->p_CHK2 gamma_H2AX γ-H2AX (Ser139) H2AX->gamma_H2AX CellCycleArrest Cell Cycle Arrest p_p53->CellCycleArrest Apoptosis Apoptosis p_p53->Apoptosis p_CHK2->CellCycleArrest DNARepair DNA Repair gamma_H2AX->DNARepair

Caption: Simplified ATM signaling pathway upon DNA damage.

  • Cell Culture and Treatment:

    • Seed a suitable cancer cell line (e.g., A549, U2OS) and allow them to adhere overnight.[12]

    • Pre-treat the cells with various concentrations of 4-Chloro-6-iodoquinoline-3-carboxamide or a known ATM inhibitor for 1-2 hours.

    • Induce DNA double-strand breaks by exposing the cells to a DNA damaging agent (e.g., ionizing radiation (IR) at 5-10 Gy or etoposide).

    • Incubate the cells for a specific time post-damage (e.g., 1-2 hours) to allow for ATM pathway activation.

  • Protein Extraction:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation.

    • Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein from each sample on an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with primary antibodies against:

      • p-ATM (Ser1981)

      • Total ATM

      • p-CHK2 (Thr68)

      • Total CHK2

      • p-p53 (Ser15)

      • Total p53

      • A loading control (e.g., GAPDH or β-actin)

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

    • Detect the protein bands using a chemiluminescent substrate.

In the presence of an effective ATM inhibitor like 4-Chloro-6-iodoquinoline-3-carboxamide, a dose-dependent decrease in the phosphorylation of ATM (Ser1981), CHK2 (Thr68), and p53 (Ser15) should be observed in response to DNA damage, while the total protein levels of these kinases should remain unchanged.

Immunofluorescence for DNA Damage Foci

Immunofluorescence microscopy can be used to visualize the localization of DNA damage response proteins to sites of DSBs, forming distinct nuclear foci. A key marker for DSBs is the phosphorylation of histone H2AX at Ser139, known as γ-H2AX. ATM is responsible for the initial wave of H2AX phosphorylation at the sites of damage.

  • Cell Culture and Treatment:

    • Grow cells on glass coverslips in a multi-well plate.

    • Treat the cells with 4-Chloro-6-iodoquinoline-3-carboxamide and a DNA damaging agent as described in the western blot protocol.

  • Immunostaining:

    • Fix the cells with 4% paraformaldehyde.

    • Permeabilize the cells with 0.25% Triton X-100 in PBS.

    • Block with a suitable blocking buffer (e.g., 1% BSA in PBST).

    • Incubate with a primary antibody against γ-H2AX.

    • Wash and incubate with a fluorescently labeled secondary antibody.

    • Counterstain the nuclei with DAPI.

  • Microscopy and Analysis:

    • Mount the coverslips on microscope slides.

    • Image the cells using a fluorescence microscope.

    • Quantify the number and intensity of γ-H2AX foci per nucleus.

Treatment with an ATM inhibitor is expected to reduce the formation of γ-H2AX foci following DNA damage, indicating a disruption in the early DNA damage signaling cascade.

Functional Cellular Assays

To understand the functional consequences of ATM inhibition by 4-Chloro-6-iodoquinoline-3-carboxamide, it is important to assess its effects on cell cycle progression and cell viability, particularly in combination with DNA damaging agents.

Cell Cycle Analysis

ATM-mediated cell cycle checkpoints are crucial for preventing the propagation of damaged DNA. Inhibition of ATM should abrogate these checkpoints.

  • Cell Treatment:

    • Treat cells with 4-Chloro-6-iodoquinoline-3-carboxamide, a DNA damaging agent (e.g., IR), or a combination of both.

    • Include untreated and vehicle-treated controls.

  • Cell Staining:

    • Harvest the cells at different time points after treatment.

    • Fix the cells in ice-cold 70% ethanol.

    • Stain the cells with a DNA-intercalating dye such as propidium iodide (PI) in the presence of RNase A.

  • Flow Cytometry:

    • Analyze the DNA content of the cells using a flow cytometer.

    • Determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

DNA damage should induce a G2/M arrest. In the presence of an ATM inhibitor, this G2/M arrest should be abrogated, with cells progressing through mitosis despite the presence of DNA damage.

Cell Viability and Radiosensitization Assays

A key therapeutic application of ATM inhibitors is to sensitize cancer cells to radiotherapy. Clonogenic survival assays are the gold standard for assessing radiosensitization.

  • Cell Plating and Treatment:

    • Plate a known number of cells in multi-well plates.

    • Allow the cells to attach.

    • Pre-treat the cells with 4-Chloro-6-iodoquinoline-3-carboxamide for 1-2 hours.

    • Expose the cells to varying doses of ionizing radiation (e.g., 0, 2, 4, 6, 8 Gy).

  • Colony Formation:

    • Incubate the cells for 10-14 days to allow for colony formation.

  • Staining and Counting:

    • Fix and stain the colonies with crystal violet.

    • Count the number of colonies (containing ≥50 cells).

  • Data Analysis:

    • Calculate the surviving fraction for each treatment condition.

    • Plot the survival curves and determine the sensitizer enhancement ratio (SER).

Treatment ConditionSurviving Fraction at 2 GySER
Vehicle + IR [Experimental Value]1.0
4-Chloro-6-iodoquinoline-3-carboxamide + IR [Experimental Value][Calculated Value]
Known ATM Inhibitor + IR [Reference Value][Reference Value]

Summary and Future Directions

The protocols outlined in these application notes provide a robust framework for the preclinical evaluation of 4-Chloro-6-iodoquinoline-3-carboxamide as a novel ATM kinase inhibitor. Successful validation through these assays would establish this compound as a valuable tool for basic research into the DNA damage response and as a potential candidate for further development as a cancer therapeutic. Future studies could explore its efficacy in in vivo models in combination with standard-of-care radiotherapy and chemotherapy.

References

  • Wikipedia contributors. (2024). ATM serine/threonine kinase. Wikipedia, The Free Encyclopedia. [Link]

  • Abeomics. ATM Pathway. [Link]

  • Gnanavel, M., et al. (2021). Molecular Docking and Molecular Dynamics Simulation Studies of Quinoline-3-Carboxamide Derivatives with DDR Kinases–Selectivity Studies towards ATM Kinase. MDPI. [Link]

  • Cho, Y., et al. (2017). The Versatile Functions of ATM Kinase. PMC - NIH. [Link]

  • Biton, S., et al. (2013). The role of ATM and DNA damage in neurons: upstream and downstream connections. PMC. [Link]

  • Kastan, M. B. (2005). The ATM-dependent DNA damage signaling pathway. PubMed. [Link]

  • Cimprich, K. A., & Cortez, D. (2008). DNA Damage Sensing by the ATM and ATR Kinases. PMC - NIH. [Link]

  • Demonacos, C., et al. (2006). A new effector pathway links ATM kinase with the DNA damage response. Nature. [Link]

  • Choi, M., et al. (2022). ATM: Functions of ATM Kinase and Its Relevance to Hereditary Tumors. MDPI. [Link]

  • He, Y., et al. (2021). ATM: Main Features, Signaling Pathways, and Its Diverse Roles in DNA Damage Response, Tumor Suppression, and Cancer Development. PMC. [Link]

  • Gnanavel, M., et al. (2020). Synthesis and Characterization of Quinoline-3-Carboxamide Derivatives as Inhibitors of the ATM Kinase. PubMed. [Link]

  • Gnanavel, M., et al. (2020). Synthesis and Characterization of Quinoline-3-Carboxamide Derivatives as Inhibitors of the ATM Kinase. Bentham Science Publisher. [Link]

  • Reaction Biology. ATM Cellular Phosphorylation Assay Service. [Link]

  • Nicke, B., et al. (2017). An HTRF® Assay for the Protein Kinase ATM. Springer Nature Experiments. [Link]

  • Degorce, S. L., et al. (2018). Discovery of a Series of 3-Cinnoline Carboxamides as Orally Bioavailable, Highly Potent, and Selective ATM Inhibitors. PMC. [Link]

  • Degorce, S. L., et al. (2016). Discovery of Novel 3-Quinoline Carboxamides as Potent, Selective, and Orally Bioavailable Inhibitors of Ataxia Telangiectasia Mutated (ATM) Kinase. PubMed. [Link]

  • Degorce, S. L., et al. (2016). Discovery of Novel 3-Quinoline Carboxamides as Potent, Selective, and Orally Bioavailable Inhibitors of Ataxia Telangiectasia Mutated (ATM) Kinase. ResearchGate. [Link]

Sources

Application

Cell-based assays for evaluating 4-Chloro-6-iodoquinoline-3-carboxamide efficacy

Application Note: Cell-Based Evaluation of 4-Chloro-6-iodoquinoline-3-carboxamide Introduction & Biological Context 4-Chloro-6-iodoquinoline-3-carboxamide (hereafter referred to as 4-Cl-6-I-Q3C ) is a "privileged scaffol...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Cell-Based Evaluation of 4-Chloro-6-iodoquinoline-3-carboxamide

Introduction & Biological Context

4-Chloro-6-iodoquinoline-3-carboxamide (hereafter referred to as 4-Cl-6-I-Q3C ) is a "privileged scaffold" in medicinal chemistry. It serves as the critical electrophilic intermediate for synthesizing potent multi-kinase inhibitors, most notably Lenvatinib (a VEGFR/FGFR inhibitor) and various antimalarial/antibacterial agents.

While often viewed solely as a synthetic precursor, evaluating the biological efficacy of the 4-Cl-6-I-Q3C scaffold itself is vital for three reasons:

  • SAR Baseline Establishment: Determining the intrinsic activity of the core scaffold allows chemists to quantify the potency gains achieved by subsequent C4-substitution (e.g., with urea or ether moieties).

  • Impurity Profiling: As a reactive intermediate, unreacted 4-Cl-6-I-Q3C may persist in final drug substances; its specific cytotoxicity profile must be understood.

  • Novel Lead Discovery: Halogenated quinolines possess intrinsic DNA-intercalating and kinase-inhibitory properties.

Target Hypothesis: Based on its structural homology to Type II kinase inhibitors, 4-Cl-6-I-Q3C is hypothesized to interact with the ATP-binding pocket of receptor tyrosine kinases (RTKs), specifically VEGFR2 and FGFR1, or induce cytotoxicity via DNA gyrase inhibition (in bacteria) and topoisomerase interference (in mammalian cells).

Experimental Strategy & Workflow

To rigorously evaluate efficacy, we employ a tiered screening approach:

  • Tier 1: Phenotypic Screening: Quantify cellular potency (

    
    ) across diverse cancer cell lines.
    
  • Tier 2: Target Engagement: Assess inhibition of specific signaling pathways (e.g., MAPK/ERK phosphorylation).

  • Tier 3: Mechanism of Cell Death: Distinguish between apoptosis, necrosis, and autophagy.

AssayWorkflow Compound 4-Cl-6-I-Q3C (Powder) Solubilization DMSO Stock (10-50 mM) Compound->Solubilization QC QC: HPLC/NMR Check Purity Solubilization->QC Tier1 Tier 1: Cytotoxicity (MTT / CTG Assay) Solubilization->Tier1 Tier2 Tier 2: Kinase Signaling (Western Blot / ELISA) Tier1->Tier2 If IC50 < 10 µM Analysis Data Analysis (IC50, Emax, SI) Tier1->Analysis Tier3 Tier 3: Apoptosis (Annexin V Flow Cytometry) Tier2->Tier3 Confirm MoA Tier3->Analysis

Figure 1: Tiered screening workflow for evaluating quinoline-3-carboxamide derivatives. The decision to proceed to Tier 2 depends on meeting a potency threshold in Tier 1.

Protocol 1: Compound Preparation & Handling[1]

Rationale: The C4-chloro group is susceptible to nucleophilic aromatic substitution (


), and the C6-iodo group is light-sensitive. Improper handling leads to hydrolysis (forming the inactive 4-hydroxy derivative) or dehalogenation.

Materials:

  • Compound: 4-Chloro-6-iodoquinoline-3-carboxamide (Purity >98%).

  • Vehicle: Anhydrous DMSO (Dimethyl sulfoxide), Cell Culture Grade.

  • Storage: Amber glass vials (desiccated).

Step-by-Step Procedure:

  • Weighing: Weigh the compound in a low-humidity environment.

  • Solubilization: Dissolve to a master stock concentration of 20 mM in anhydrous DMSO. Vortex for 30 seconds.

    • Note: If turbidity persists, sonicate for 5 minutes at 37°C.

  • Aliquoting: Immediately aliquot into single-use volumes (e.g., 50 µL) in amber tubes to prevent freeze-thaw cycles.

  • Storage: Store at -80°C. Stable for 3 months.

  • Working Solutions: On the day of the assay, dilute the master stock into pre-warmed culture medium.

    • Critical Control: Ensure final DMSO concentration is <0.5% (v/v) to avoid vehicle toxicity.

Protocol 2: Phenotypic Cytotoxicity Screen (CellTiter-Glo®)

Rationale: This assay quantifies ATP as a proxy for metabolically active cells. It is superior to MTT for quinolines, as quinoline scaffolds can sometimes reduce tetrazolium salts non-enzymatically, yielding false positives.

Target Cells:

  • HUVEC: To assess anti-angiogenic potential (VEGFR inhibition).

  • HepG2 / HCT-116: Common solid tumor models sensitive to kinase inhibitors.

Procedure:

  • Seeding: Plate cells in white-walled 96-well plates.

    • Density: 3,000–5,000 cells/well (cell line dependent).

    • Volume: 90 µL complete medium.

    • Incubation: 24 hours at 37°C, 5% CO2 to allow attachment.

  • Dosing: Prepare a 3-fold serial dilution of 4-Cl-6-I-Q3C in medium (Range: 0.01 µM to 100 µM).

    • Add 10 µL of 10X compound solution to each well.

    • Controls:

      • Negative: 0.5% DMSO.

      • Positive: Lenvatinib (1 µM) or Staurosporine (1 µM).

  • Incubation: Incubate for 72 hours .

    • Why 72h? Kinase inhibitors are often cytostatic; shorter times may underestimate efficacy.

  • Readout:

    • Equilibrate plate to room temperature (30 min).

    • Add 100 µL CellTiter-Glo® reagent.

    • Shake (orbital, 2 min) to lyse cells.

    • Incubate (10 min) to stabilize signal.

    • Measure Luminescence (RLU).

Data Analysis: Calculate % Viability:



Fit data to a 4-parameter logistic (4PL) curve to determine 

.

Protocol 3: Target Engagement (Western Blot for ERK/AKT)

Rationale: If 4-Cl-6-I-Q3C acts as a scaffold for kinase inhibition (e.g., VEGFR/FGFR), it should block downstream phosphorylation of ERK (MAPK pathway) or AKT (PI3K pathway) upon growth factor stimulation.

Procedure:

  • Starvation: Seed HUVEC or cancer cells in 6-well plates. Once 80% confluent, wash and switch to serum-free medium for 12–16 hours.

    • Causality: Starvation reduces basal phosphorylation, maximizing the signal window upon stimulation.

  • Pre-treatment: Treat cells with 4-Cl-6-I-Q3C (

    
     and 
    
    
    
    ) for 2 hours.
  • Stimulation: Add ligand (e.g., VEGF 50 ng/mL or FGF 20 ng/mL ) for 15 minutes.

  • Lysis: Wash with ice-cold PBS containing phosphatase inhibitors (Na3VO4, NaF). Lyse in RIPA buffer.

  • Detection: Perform SDS-PAGE and Western Blot.

    • Primary Antibodies: p-ERK1/2 (Thr202/Tyr204), Total ERK1/2, p-AKT (Ser473), Total AKT.

    • Loading Control:

      
      -Actin or GAPDH.
      

Expected Result: A dose-dependent decrease in p-ERK/Total-ERK ratio indicates successful blockade of the receptor-kinase cascade.

SignalingPathway Ligand Growth Factor (VEGF/FGF) Receptor RTK (VEGFR/FGFR) Ligand->Receptor Binding RAS RAS Receptor->RAS Activation Inhibitor 4-Cl-6-I-Q3C (Inhibitor) Inhibitor->Receptor Blocks ATP Pocket RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK1/2 MEK->ERK pERK p-ERK1/2 (Active) ERK->pERK Phosphorylation Nucleus Nucleus: Proliferation Gene Transcription pERK->Nucleus Translocation

Figure 2: Putative Mechanism of Action. The compound is expected to compete with ATP at the RTK domain, preventing downstream phosphorylation of ERK.

Quantitative Data Summary Template

When reporting results, condense data into the following format to facilitate SAR analysis.

Cell LineTissue Origin4-Cl-6-I-Q3C IC50 (µM)Lenvatinib IC50 (µM)Selectivity Index (SI)
HUVEC Endothelial[Data]0.004

HepG2 Liver Cancer[Data]0.15-
HCT-116 Colon Cancer[Data]0.50-
HFF-1 Normal Fibroblast[Data]>10-

Note: A high Selectivity Index (SI > 10) against normal fibroblasts (HFF-1) indicates a favorable safety window.

References

  • Chemical Identity & Scaffold Utility

    • PubChem Compound Summary for CID 16075676 (Related Quinoline-3-carboxamides). National Library of Medicine (US). Link

  • Anticancer Activity of Quinoline-3-carboxamides

    • Costa, E., et al. (2014).[1] "Synthesis, Cytotoxicity and Mechanistic Evaluation of 4-Oxoquinoline-3-carboxamide Derivatives: Finding New Potential Anticancer Drugs." Molecules, 19(5), 6651-6670.[1] Link

  • Kinase Assay Protocols (Lenvatinib Context)

    • Matsui, J., et al. (2008).[2] "E7080, a novel and potent inhibitor of VEGF and PDGF receptor tyrosine kinases." Clinical Cancer Research, 14(17), 5459-5465. Link

  • CellTiter-Glo® Methodology

    • Promega Corporation. "CellTiter-Glo® Luminescent Cell Viability Assay Technical Bulletin." Link

  • Flow Cytometry Analysis of Apoptosis

    • Rieger, A.M., et al. (2011). "Modified Annexin V/Propidium Iodide Apoptosis Assay For Accurate Assessment of Cell Death." Journal of Visualized Experiments. Link

Sources

Technical Notes & Optimization

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Reference Data & Comparative Studies

Validation

A Comparative Analysis of 4-Chloro-6-iodoquinoline-3-carboxamide and Other Quinolines in Preclinical Research

A Technical Guide for Researchers in Drug Discovery and Development The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous approved drugs and clinical candidates with a w...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers in Drug Discovery and Development

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous approved drugs and clinical candidates with a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] The versatility of the quinoline ring system allows for fine-tuning of its pharmacological profile through various substitutions. This guide provides a comparative analysis of the biological activity of 4-Chloro-6-iodoquinoline-3-carboxamide, a halogenated quinoline derivative, in the context of other quinoline-based compounds.

While direct, head-to-head comparative studies on 4-Chloro-6-iodoquinoline-3-carboxamide are not extensively available in the public domain, this guide synthesizes data from structurally related compounds to provide a scientifically grounded perspective on its potential activities and structure-activity relationships (SAR). We will delve into the known effects of chloro and iodo substitutions on the quinoline core and present available experimental data for analogous compounds to offer a valuable comparative framework for researchers.

The Quinoline-3-Carboxamide Scaffold: A Privileged Motif

The quinoline-3-carboxamide moiety is a recognized pharmacophore with significant therapeutic potential.[1] The carboxamide group at the 3-position is crucial for the biological activity of many quinoline derivatives, often participating in key hydrogen bonding interactions with biological targets.[2] Modifications at other positions of the quinoline ring, particularly with halogens, have been shown to significantly modulate the potency and selectivity of these compounds.

Impact of Halogenation on Quinoline Activity: A Tale of Two Atoms

Halogen atoms, particularly chlorine and iodine, are frequently incorporated into drug candidates to enhance their biological activity. Their introduction can influence a molecule's lipophilicity, electronic properties, and metabolic stability, thereby affecting its pharmacokinetic and pharmacodynamic profile.

  • The Chloro Group: The presence of a chlorine atom can increase a compound's lipophilicity, potentially enhancing its ability to cross cell membranes. Electronegatively, it can also influence the electronic distribution within the quinoline ring, affecting interactions with target proteins. Studies on various quinoline derivatives have demonstrated that chloro-substitution can lead to potent anticancer and antimicrobial activities.[3][4]

  • The Iodo Group: Iodine, being larger and more polarizable than chlorine, can introduce unique properties. The iodo-group can form halogen bonds, a type of non-covalent interaction that can contribute to ligand-protein binding affinity. Furthermore, the position of the iodine atom on the quinoline ring has been shown to be critical for its biological effects.[5]

The combination of a chloro group at the 4-position and an iodo group at the 6-position in 4-Chloro-6-iodoquinoline-3-carboxamide suggests a deliberate design to leverage the distinct properties of both halogens to achieve a desired biological effect.

Comparative Anticancer Activity

Quinoline derivatives have emerged as a promising class of anticancer agents, acting through various mechanisms, including the inhibition of protein kinases and topoisomerases.[6] The following sections compare the potential anticancer activity of 4-Chloro-6-iodoquinoline-3-carboxamide with other quinoline-based compounds, drawing on available data for structurally similar molecules.

Inhibition of Protein Kinases

Many quinoline-3-carboxamides exert their anticancer effects by targeting protein kinases, which are crucial regulators of cell signaling pathways involved in cell proliferation, survival, and angiogenesis.[7] While specific data for 4-Chloro-6-iodoquinoline-3-carboxamide is not available, research on related compounds provides valuable insights. For instance, a series of 2,4-disubstituted-6-iodoquinazoline derivatives (a related heterocyclic system) has been shown to exhibit significant antiproliferative activity against various cancer cell lines, with IC50 values in the low micromolar range.[5]

Compound/Derivative ClassCancer Cell LineIC50 (µM)Reference
2,4-disubstituted-6-iodoquinazolinesVarious4.0 - 9.0[5]
4-Oxoquinoline-3-carboxamide derivativesGastric1.92 - 5.18[3]
N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamidesNot specifiedPI3Kα inhibitors[2]

Table 1: Anticancer Activity of Halogenated Quinolines and Related Heterocycles.

The data in Table 1 suggests that halogenated quinoline and quinazoline scaffolds are promising for the development of anticancer agents. The presence of a chloro group at the 6-position in N-phenyl-4-hydroxy-2-quinolone-3-carboxamides has been linked to inhibitory activity against PI3Kα, a key enzyme in cancer cell signaling.[2]

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., 4-Chloro-6-iodoquinoline-3-carboxamide and other quinoline derivatives) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. The viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

MTT_Assay_Workflow A Seed cancer cells in 96-well plate B Treat with quinoline compounds A->B C Add MTT solution B->C D Incubate for formazan formation C->D E Solubilize formazan crystals D->E F Measure absorbance at 570 nm E->F G Calculate IC50 values F->G

Caption: Workflow of the MTT assay for determining the cytotoxicity of quinoline derivatives.

Comparative Antimicrobial Activity

Halogenated quinolines have a long history as antimicrobial agents.[8] The specific substitution pattern on the quinoline ring plays a critical role in their spectrum of activity and potency against various bacterial and fungal strains.

Compound/Derivative ClassBacterial StrainZone of Inhibition (mm) / MIC (µg/mL)Reference
Novel quinoline carboxamidesAeromonas spp.Promising activity[9]
Novel quinoline carboxamidesEnterococcus spp.Active[9]
2,7-dichloroquinoline-3-carboxamideE. coli11.00 ± 0.04[8]
2,7-dichloroquinoline-3-carbonitrileS. aureus11.00 ± 0.03[8]
2,7-dichloroquinoline-3-carbonitrileP. aeruginosa11.00 ± 0.03[8]

Table 2: Antimicrobial Activity of Substituted Quinolines.

The data in Table 2 indicates that chloro-substituted quinolines are effective against a range of Gram-positive and Gram-negative bacteria. The presence of both chloro and iodo groups in 4-Chloro-6-iodoquinoline-3-carboxamide may result in a unique antimicrobial profile, which warrants further investigation.

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.

Step-by-Step Methodology:

  • Prepare Inoculum: Prepare a standardized suspension of the test microorganism (e.g., E. coli, S. aureus) in a suitable broth medium.

  • Serial Dilutions: Perform serial two-fold dilutions of the test compounds (e.g., 4-Chloro-6-iodoquinoline-3-carboxamide and other quinolines) in a 96-well microtiter plate containing broth.

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (broth with inoculum, no drug) and a negative control (broth only).

  • Incubation: Incubate the microtiter plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism.

MIC_Determination_Workflow A Prepare standardized microbial inoculum C Inoculate microtiter plate A->C B Perform serial dilutions of quinoline compounds B->C D Incubate for 18-24 hours C->D E Determine the lowest concentration with no visible growth (MIC) D->E

Caption: Workflow for MIC determination using the broth microdilution method.

Structure-Activity Relationship (SAR) Insights and Future Directions

The available literature on quinoline-3-carboxamides and halogenated quinolines allows for the formulation of several SAR hypotheses that can guide the future investigation of 4-Chloro-6-iodoquinoline-3-carboxamide and its analogues.

  • Position of Halogens: The anticancer activity of quinoline derivatives is highly dependent on the position of the halogen substituent. For example, in some series, substitution at the 6-position with a chloro group has been shown to be beneficial for activity.[2] The impact of the 6-iodo group in the target compound is an area for further exploration.

  • Substitution at the 4-Position: The 4-position of the quinoline ring is a critical site for modification. The presence of a chloro group at this position, as in 4-Chloro-6-iodoquinoline-3-carboxamide, is a common feature in many biologically active quinolines. This position is often involved in key interactions with the target protein.

  • The Carboxamide Moiety: The N-substituent on the carboxamide group at the 3-position offers a handle for further derivatization to improve potency, selectivity, and pharmacokinetic properties.

SAR_Hypothesis quinoline Quinoline Core 3-Carboxamide 4-Chloro 6-Iodo carboxamide_mod Modulation of potency, selectivity, and PK properties quinoline:f1->carboxamide_mod chloro_mod Influences lipophilicity and target interaction quinoline:f2->chloro_mod iodo_mod Potential for halogen bonding and unique steric effects quinoline:f3->iodo_mod

Sources

Comparative

A Head-to-Head Analysis: Benchmarking the Novel Agent 4-Chloro-6-iodoquinoline-3-carboxamide Against Classical HMG-CoA Reductase Inhibitors

For Distribution To: Researchers, Scientists, and Drug Development Professionals Abstract The enzyme 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase (HMGR) is the rate-limiting step in the mevalonate pathway, m...

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

The enzyme 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase (HMGR) is the rate-limiting step in the mevalonate pathway, making it a pivotal target for controlling cholesterol biosynthesis.[1][2][3] For decades, statins have been the cornerstone of hypercholesterolemia treatment, effectively acting as competitive inhibitors of this enzyme.[1][2][4] This guide introduces a novel compound, 4-Chloro-6-iodoquinoline-3-carboxamide, and benchmarks its potential efficacy against established HMGR inhibitors. While direct experimental data on this specific molecule is nascent, we will extrapolate its potential based on the well-documented activity of related quinoline-based inhibitors and provide a comprehensive framework for its evaluation.[5][6][7] This document offers a deep dive into the mechanistic underpinnings of HMGR inhibition, presents comparative efficacy data for current market leaders, and provides detailed, field-proven protocols for in-vitro validation.

The Central Role of HMG-CoA Reductase in Cholesterol Synthesis

HMG-CoA reductase catalyzes the conversion of HMG-CoA to mevalonic acid, a critical precursor for cholesterol and various non-sterol isoprenoids essential for cellular function.[8] By inhibiting this enzyme, particularly in the liver, statins decrease intracellular cholesterol levels.[1] This reduction triggers a compensatory upregulation of LDL receptor expression on hepatocyte surfaces, leading to increased clearance of LDL cholesterol from the bloodstream.[1][4]

Classical statins are competitive inhibitors, possessing a pharmacophore group that mimics the structure of the natural substrate, HMG-CoA.[1][6] This allows them to bind to the active site of the enzyme, effectively blocking access for HMG-CoA and halting the biosynthetic pathway.[9] Synthetic statins, such as Pitavastatin, have demonstrated that a quinoline ring system can serve as a potent scaffold for designing effective HMGR inhibitors, lending credence to the investigation of novel quinoline derivatives like 4-Chloro-6-iodoquinoline-3-carboxamide.[5][6]

Below is a diagram illustrating the mechanism of HMGR inhibition and the subsequent cellular response.

HMG_CoA_Pathway cluster_0 Mevalonate Pathway cluster_1 Inhibitor Action cluster_2 Cellular Response HMG_CoA HMG-CoA HMGR HMG-CoA Reductase HMG_CoA->HMGR Substrate Mevalonate Mevalonate Cholesterol Cholesterol Synthesis Mevalonate->Cholesterol HMGR->Mevalonate Catalysis HepaticCholesterol Decreased Hepatic Cholesterol HMGR->HepaticCholesterol Leads to Inhibitor 4-Chloro-6-iodoquinoline- 3-carboxamide / Statins Inhibitor->HMGR Competitive Inhibition LDL_Receptor Increased LDL Receptor Expression HepaticCholesterol->LDL_Receptor LDL_Clearance Increased Blood LDL Clearance LDL_Receptor->LDL_Clearance

Caption: Mechanism of HMG-CoA Reductase inhibition and downstream effects.

Quantitative Benchmarking of Inhibitor Potency

The efficacy of an HMGR inhibitor is most commonly quantified by its half-maximal inhibitory concentration (IC50), which denotes the concentration required to reduce enzyme activity by 50%. A lower IC50 value signifies higher potency. The following table consolidates IC50 values for several leading statins, providing a benchmark against which novel compounds can be measured.

Causality Behind Data Consistency: The data presented is curated from a single, comprehensive study to minimize inter-assay variability that can arise from differences in buffer composition, substrate concentration, or detection methods.[10] This approach ensures a more reliable head-to-head comparison.

InhibitorIC50 (nM)Drug Type
Pitavastatin 3.2Synthetic (Quinoline-based)
Rosuvastatin 3.9Synthetic
Fluvastatin (3R,5S) 4.9Synthetic
Simvastatin (acid form) 5.8Semi-synthetic
Atorvastatin 10.5Synthetic
Pravastatin 20.1Natural-derived

Data sourced from a comparative study at the University of Helsinki.[10]

Based on this data, Pitavastatin, a quinoline-based statin, is among the most potent inhibitors available.[10] This suggests that the quinoline scaffold of 4-Chloro-6-iodoquinoline-3-carboxamide is a promising foundation for high-potency HMGR inhibition. Further substitution at the 4, 6, and 3 positions with chloro, iodo, and carboxamide groups, respectively, would need to be empirically tested to determine their specific contributions to binding affinity and inhibitory activity.

Experimental Protocol: In-Vitro HMGR Inhibition Assay

Trustworthy and reproducible data is the bedrock of drug development. The following protocol describes a robust, self-validating spectrophotometric assay for determining the IC50 of a test compound like 4-Chloro-6-iodoquinoline-3-carboxamide.

Protocol Rationale: This assay measures the activity of HMGR by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of the cofactor NADPH to NADP+.[3][11] The rate of NADPH consumption is directly proportional to the enzyme's activity. The protocol is adapted from commercially available kits and established methodologies, ensuring high fidelity.[3][11][12]

Required Reagents and Materials
  • HMGR Assay Buffer (5x): Store at -20°C.

  • NADPH: Reconstitute in 1x Assay Buffer. Store aliquots at -20°C.

  • HMG-CoA Substrate Solution: Store aliquots at -20°C.

  • Human Recombinant HMG-CoA Reductase (catalytic domain): Store at -70°C. Keep on ice during use.

  • Test Inhibitor: 4-Chloro-6-iodoquinoline-3-carboxamide, dissolved in an appropriate solvent (e.g., DMSO).

  • Positive Control Inhibitor: Pravastatin or Atorvastatin.[12]

  • Apparatus: UV-compatible 96-well clear flat-bottom plate, multi-well spectrophotometer with kinetic reading capabilities at 340 nm.

Step-by-Step Assay Procedure
  • Reagent Preparation: Prepare a 1x working solution of the HMGR Assay Buffer by diluting the 5x stock with ultrapure water. Pre-warm the 1x buffer to 37°C before use.[11][13] Prepare serial dilutions of the test inhibitor and positive control.

  • Reaction Setup: In a 96-well plate, set up the following reactions (final volume of 200 µL):

    • Blank (No Enzyme): 1x Assay Buffer, HMG-CoA, NADPH.

    • Enzyme Activity (No Inhibitor): 1x Assay Buffer, HMGR Enzyme, HMG-CoA, NADPH.

    • Test Inhibitor Wells: 1x Assay Buffer, HMGR Enzyme, HMG-CoA, NADPH, and varying concentrations of the test inhibitor.

    • Positive Control Wells: 1x Assay Buffer, HMGR Enzyme, HMG-CoA, NADPH, and varying concentrations of Pravastatin.

  • Order of Addition (Critical): The stability of the enzyme and substrate necessitates a specific order of reagent addition to ensure optimal results.[11]

    • Add 1x Assay Buffer to all wells.

    • Add the appropriate inhibitor (or its solvent for the "Enzyme Activity" well).

    • Add NADPH to all wells.

    • Add the HMG-CoA substrate to all wells.

    • Initiate the reaction by adding the HMGR enzyme to all wells except the "Blank".

  • Kinetic Measurement: Immediately place the plate in the spectrophotometer (pre-set to 37°C). Shake the plate for 10 seconds. Measure the absorbance at 340 nm every 20-30 seconds for 10 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (ΔA340/min) for each well from the linear portion of the kinetic curve.

    • Calculate the percent inhibition for each inhibitor concentration relative to the "Enzyme Activity" (uninhibited) control.

    • Plot percent inhibition versus the logarithm of inhibitor concentration and fit the data to a dose-response curve (e.g., using nonlinear regression) to determine the IC50 value.

Experimental Workflow Diagram

Workflow cluster_prep Preparation cluster_assay Assay Plate Setup (96-well) cluster_read Measurement & Analysis P1 Prepare 1x Assay Buffer (37°C) P2 Prepare Serial Dilutions of Test Compound P3 Thaw Reagents (Enzyme, Substrate) on Ice A1 1. Add Assay Buffer P3->A1 A2 2. Add Inhibitor / Vehicle A1->A2 A3 3. Add NADPH A2->A3 A4 4. Add HMG-CoA A3->A4 A5 5. Initiate with HMGR Enzyme A4->A5 R1 Read Absorbance (340nm) Kinetically at 37°C A5->R1 R2 Calculate Reaction Rate (ΔA340/min) R1->R2 R3 Determine % Inhibition R2->R3 R4 Plot Dose-Response Curve & Calculate IC50 R3->R4

Caption: Workflow for the in-vitro HMG-CoA Reductase inhibition assay.

Discussion and Future Outlook

The established potency of quinoline-based HMGR inhibitors like Pitavastatin provides a strong rationale for investigating 4-Chloro-6-iodoquinoline-3-carboxamide.[5][6] The substituents on the quinoline ring—chloro, iodo, and carboxamide—are critical determinants of the compound's ultimate efficacy. Halogen substitutions can influence binding affinity through various interactions within the enzyme's active site, while the carboxamide group may form key hydrogen bonds.

The next logical steps involve synthesizing 4-Chloro-6-iodoquinoline-3-carboxamide and performing the detailed in-vitro assay described above to generate an empirical IC50 value. This will allow for direct comparison with the benchmarks in Section 2. Following initial potency determination, further studies should include:

  • Enzyme Kinetics: To determine the mode of inhibition (e.g., competitive, non-competitive).

  • Cell-based Assays: To confirm activity in a cellular context and assess cytotoxicity.

  • In-vivo Studies: To evaluate the compound's pharmacokinetic profile and its efficacy in animal models of hypercholesterolemia.

By systematically applying this benchmarking and validation framework, researchers can efficiently determine the therapeutic potential of novel quinoline-carboxamide derivatives as next-generation HMG-CoA reductase inhibitors.

References

  • What is the mechanism of action of statin (HMG-CoA reductase inhibitor) medications? Medscape.
  • HMG-CoA Reductase Inhibitors. StatPearls - NCBI Bookshelf.
  • Synthesis and biological evaluations of quinoline-based HMG-CoA reductase inhibitors. Bioorganic & Medicinal Chemistry.
  • What are HMG-CoA reductase inhibitors and how do you quickly get the latest development progress? Patsnap Synapse.
  • Current Perspectives on Statins. Circulation - American Heart Association Journals.
  • How Do HMG-CoA Reductase Inhibitors Work? Uses, Side Effects, Drug Names. RxList.
  • Head-to-head comparison of different statins' potency on HMG-CoA reductase. Benchchem.
  • The 2D structures of the known statin molecules and their IC50 values against hHMGR. ResearchGate.
  • Comparison of the effects of statins on HMG-CoA reductase activity. Helda - University of Helsinki.
  • HMG-COA Reductase Assay Kit (CS1090) – Technical Bulletin. Sigma-Aldrich.
  • HMG-CoA Reductase Activity/Inhibitor Screening Kit (Colorimetric) (BN00816). Assay Genie.
  • Rapid reverse phase-HPLC assay of HMG-CoA reductase activity. PMC - National Center for Biotechnology Information.
  • HMG-CoA Reductase Activity/Inhibitor Screening Kit. Creative BioMart.
  • Predictive Modeling of HMG-CoA Reductase Inhibitory Activity and Design of New HMG-CoA Reductase Inhibitors. PMC - National Center for Biotechnology Information.
  • Predictive Modeling of HMG-CoA Reductase Inhibitory Activity and Design of New HMG-CoA Reductase Inhibitors. ACS Omega - ACS Publications.
  • Statins: HMG-CoA Reductase Inhibitors as Potential Anticancer Agents against Malignant Neoplasms in Women. MDPI.
  • HMG-CoA Reductase (HMGR) Assay Kit. Sigma-Aldrich.
  • Exploration of natural product ingredients as inhibitors of human HMG-CoA reductase through structure-based virtual screening. Dovepress.
  • Synthesis and HMG CoA reductase inhibition of 4-thiophenyl quinolines as potential hypocholesterolemic agents. PubMed.

Sources

Validation

Head-to-head comparison of different synthesis routes for 4-Chloro-6-iodoquinoline-3-carboxamide

Executive Summary 4-Chloro-6-iodoquinoline-3-carboxamide (CAS: 801315-30-0) is a high-value scaffold in medicinal chemistry, particularly in the development of Type II kinase inhibitors (e.g., targeting VEGFR, c-Met, or...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Chloro-6-iodoquinoline-3-carboxamide (CAS: 801315-30-0) is a high-value scaffold in medicinal chemistry, particularly in the development of Type II kinase inhibitors (e.g., targeting VEGFR, c-Met, or RET pathways).[1] Its structural duality—an electrophilic chlorine at the C4 position and an iodinated C6 position—allows for orthogonal functionalization (SNAr at C4, Suzuki/Sonogashira coupling at C6).

This guide critically evaluates the two dominant synthesis strategies: the Classical Gould-Jacobs Cyclization (Route A) and the Optimized Acid-Chloride Activation (Route B). While Route A is the industry standard for constructing the quinoline core, Route B represents the critical downstream optimization required to install the 4-chloro and 3-carboxamide functionalities efficiently.

Route Analysis & Comparison

Route A: The Classical Gould-Jacobs Protocol

Best For: Large-scale manufacturing, cost-efficiency, and constructing the quinoline core from scratch.

This route builds the quinoline ring from 4-iodoaniline. It relies on a high-temperature thermal cyclization to form the 4-hydroxyquinoline intermediate, which is subsequently functionalized.[2]

Workflow:

  • Condensation: 4-Iodoaniline + Diethyl ethoxymethylenemalonate (EMME)

    
     Enamine.
    
  • Cyclization: Thermal closure in Dowtherm A (

    
    250°C) 
    
    
    
    Ethyl 4-hydroxy-6-iodoquinoline-3-carboxylate.
  • Hydrolysis: Saponification

    
     4-Hydroxy-6-iodoquinoline-3-carboxylic acid.
    
  • Functionalization: Chlorination (POCl

    
    ) 
    
    
    
    Amidation.

Pros:

  • Regioselectivity: Starting with 4-iodoaniline exclusively yields the 6-iodo isomer (no 5/7-isomer contamination).

  • Cost: Reagents (EMME, Dowtherm A) are inexpensive commodities.

  • Scalability: The chemistry is robust and has been validated on multi-kilogram scales for similar scaffolds (e.g., chloroquine precursors).

Cons:

  • Energy Intensive: The cyclization step requires temperatures

    
    C.
    
  • Purification: Removal of high-boiling solvents (Dowtherm A/Diphenyl ether) requires tedious workup (precipitation/washing).

Route B: The "One-Pot" Chlorination-Amidation

Best For: Laboratory scale, maximizing yield, and minimizing side reactions.

This is not a de novo ring synthesis but an optimized protocol for converting the 4-hydroxy-3-carboxylic acid intermediate (from Route A) into the final 4-chloro-3-carboxamide . It solves the common problem of amide dehydration.

Workflow:

  • Activation: 4-Hydroxy acid + POCl

    
     (Reflux) 
    
    
    
    4-Chloro-6-iodoquinoline-3-carbonyl chloride.
  • Amidation: In situ reaction with anhydrous NH

    
     (in THF/DCM) 
    
    
    
    Product.

Pros:

  • Efficiency: Performs C4-chlorination and Carboxyl-activation in a single step.

  • Purity: Avoids the isolation of unstable intermediates.

  • Yield: Uses anhydrous conditions to prevent hydrolysis of the acid chloride.

Cons:

  • Safety: Handling POCl

    
     requires strict moisture control and fume extraction.
    
  • Side Reactions: Risk of nitrile formation if the amide is treated with POCl

    
     (hence, amidation must follow chlorination).
    

Comparative Data Summary

FeatureRoute A (Gould-Jacobs Core Synthesis)Route B (Optimized Functionalization)
Starting Material 4-Iodoaniline + EMME4-Hydroxy-6-iodoquinoline-3-carboxylic acid
Key Reagent Dowtherm A (Heat transfer fluid)Phosphorus Oxychloride (POCl

)
Reaction Temp 110°C

250°C
Reflux (

106°C)

0°C
Typical Yield 65–75% (over 3 steps to Acid)80–90% (Acid to Chloro-Amide)
Major Impurity Uncyclized enamine, tar4-Hydroxy analog (hydrolysis product)
Critical Hazard Thermal runaway, flash point of solventCorrosive fumes (HCl), violent reaction with water
Scalability High (Industrial Standard)Moderate (Heat management of POCl

)

Detailed Experimental Protocols

Preparation of the Core (Gould-Jacobs)

Target: 4-Hydroxy-6-iodoquinoline-3-carboxylic acid

Step 1: Condensation

  • Charge a reactor with 4-iodoaniline (1.0 eq) and Diethyl ethoxymethylenemalonate (EMME) (1.1 eq).

  • Heat to 110°C for 2 hours. Ethanol is generated as a byproduct; use a Dean-Stark trap or open condenser to facilitate removal.

  • Cool the mixture. The enamine solidifies upon cooling. Recrystallize from ethanol if necessary.

Step 2: Thermal Cyclization

  • Heat Dowtherm A (10 mL/g of reactant) to reflux (250–255°C ).

  • Slowly add the enamine (solid or warm solution) to the boiling solvent. Critical: Maintain temperature >245°C to prevent polymerization.

  • Reflux for 30–60 minutes.

  • Cool to room temperature. The product, Ethyl 4-hydroxy-6-iodoquinoline-3-carboxylate , will precipitate.

  • Filter and wash with hexanes to remove Dowtherm A.

Step 3: Hydrolysis

  • Suspend the ester in 10% NaOH (aq) and Ethanol (1:1 ratio).

  • Reflux for 2–4 hours until the solution becomes clear.

  • Cool and acidify with HCl to pH 2.

  • Filter the white solid: 4-Hydroxy-6-iodoquinoline-3-carboxylic acid . Dry thoroughly.

Conversion to Final Product (Route B)

Target: 4-Chloro-6-iodoquinoline-3-carboxamide

Protocol:

  • Chlorination: In a dry flask under Argon, suspend 4-Hydroxy-6-iodoquinoline-3-carboxylic acid (1.0 eq) in POCl

    
      (10 vol).
    
  • Optional: Add a catalytic amount of DMF (1-2 drops) to accelerate acid chloride formation.

  • Reflux the mixture for 2–3 hours. The suspension will clear as the 4-chloro-6-iodoquinoline-3-carbonyl chloride forms.

  • Evaporation: Remove excess POCl

    
     under reduced pressure (rotary evaporator with a caustic trap).
    
  • Solvent Swap: Redissolve the residue in anhydrous DCM or THF . Cool to 0°C .[3]

  • Amidation: Bubble anhydrous NH

    
     gas  through the solution for 30 minutes, or add a solution of 0.5M NH
    
    
    
    in Dioxane (excess).
  • Workup: Stir at room temperature for 1 hour. Wash with water (to remove NH

    
    Cl). Dry organic layer (MgSO
    
    
    
    ) and concentrate.
  • Purification: Recrystallize from Ethanol/Acetonitrile.

Mechanistic Visualization

The following diagram illustrates the convergent logic of the synthesis, highlighting the critical divergence point where the "One-Pot" method (Route B) ensures the integrity of the amide bond.

SynthesisPathways Start 4-Iodoaniline + EMME Enamine Enamine Intermediate Start->Enamine Condensation (110°C) Cyclization Thermal Cyclization (Dowtherm A, 250°C) Enamine->Cyclization OH_Ester Ethyl 4-OH-6-Iodo-3-carboxylate Cyclization->OH_Ester Gould-Jacobs OH_Acid 4-OH-6-Iodo-3-carboxylic Acid OH_Ester->OH_Acid Hydrolysis (NaOH) POCl3 POCl3 Reflux (Chlorination + Activation) OH_Acid->POCl3 Cl_AcidChloride 4-Chloro-6-iodo-3-carbonyl chloride POCl3->Cl_AcidChloride Simultaneous 4-OH -> 4-Cl COOH -> COCl Amidation Amidation (NH3/THF) Cl_AcidChloride->Amidation FinalProduct 4-Chloro-6-iodoquinoline-3-carboxamide Amidation->FinalProduct

Caption: Flowchart depicting the Gould-Jacobs synthesis (Yellow) followed by the POCl3-mediated activation (Red) to yield the final carboxamide.

Expert Insights & Troubleshooting

Why POCl is Non-Negotiable

You cannot substitute Thionyl Chloride (SOCl


) for POCl

in the chlorination step if you want high yields of the 4-chloro substituent.
  • Mechanism: POCl

    
     is specifically electrophilic enough to attack the tautomeric enol form of the 4-quinolone, converting the C-OH to C-Cl via a dichlorophosphate intermediate.
    
  • SOCl

    
     Limitation:  SOCl
    
    
    
    is excellent for converting -COOH to -COCl but is often sluggish or ineffective at aromatizing the quinolone ring (converting 4-oxo to 4-chloro) without forcing conditions that degrade the molecule.
Preventing Amide Dehydration

A common error is to form the amide first (on the 4-hydroxy scaffold) and then attempt to chlorinate with POCl


.
  • The Risk: Treating a primary amide (-CONH

    
    ) with POCl
    
    
    
    is a standard method to synthesize nitriles (-CN).
  • The Solution: Always install the chlorine and the acid chloride before introducing the ammonia. This sequence (Route B) protects the amide functionality.

Safety Note: Quenching POCl

The transition from Step 1 to Step 2 in Route B involves removing excess POCl


.
  • Do not quench the reaction mixture directly with water; the exotherm is violent.

  • Protocol: Distill off the bulk POCl

    
     under vacuum. Dissolve the residue in dry DCM. Then introduce the amine.[2][4] Any residual POCl
    
    
    
    will react with the amine to form phosphoramides (removable by water wash), which is safer than a direct water quench.

References

  • Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society. Link

  • Organic Syntheses . 4,7-Dichloroquinoline. Org. Synth. 1950, 30, 38. Link

  • National Institutes of Health (NIH) . Discovery of a Quinoline-4-carboxamide Derivative.... PMC Articles. Link

  • BLD Pharm . 4-Chloro-6-iodoquinoline-3-carboxamide Product Data. Link

  • Beilstein Journals . Synthesis of ethyl 4-chloroquinoline-3-carboxylate. Link

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: 4-Chloro-6-iodoquinoline-3-carboxamide

[1][2][3] Executive Summary & Chemical Classification Immediate Action Required: Do NOT dispose of 4-Chloro-6-iodoquinoline-3-carboxamide in general organic waste or non-halogenated solvent streams. This compound is a mi...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3]

Executive Summary & Chemical Classification

Immediate Action Required: Do NOT dispose of 4-Chloro-6-iodoquinoline-3-carboxamide in general organic waste or non-halogenated solvent streams.

This compound is a mixed-halogenated organic solid. Its disposal is governed by the presence of both Chlorine (Cl) and Iodine (I) on a stable quinoline scaffold. Improper incineration of iodine-containing compounds can release corrosive elemental iodine vapor (


) and hydrogen iodide (HI), which can bypass standard filtration systems and damage facility infrastructure.
Chemical Profile & Hazard Identification
PropertySpecificationOperational Implication
CAS Number Not Listed (Analogous to 83-73-8)Treat as "Unlisted Hazardous Process Waste."
Physical State Solid (Powder/Crystalline)High risk of particulate inhalation; requires particulate containment.
Halogen Load High (Chloro- & Iodo-)Strictly Segregated Halogenated Waste.
GHS Hazards H315, H319, H335Irritant to eyes, skin, and respiratory system.
RCRA Status Characteristic WasteLikely fails TCLP if co-solvents are present; default to D001/Process Waste .

Technical Rationale: The "Iodine Factor"

As scientists, we must understand the causality behind disposal protocols to ensure compliance.

  • Thermal Stability: The quinoline ring is thermodynamically stable, requiring high-temperature incineration (>1100°C) for complete mineralization.

  • Iodine Sublimation: Unlike chlorine, which readily forms HCl and is neutralized by standard alkaline scrubbers, iodine has a high vapor pressure. In standard incinerators, organic iodine can decompose to elemental iodine (

    
    ), a purple corrosive vapor that can pass through scrubbers if not specifically captured by thiosulfate or activated carbon beds.
    
    • Result of improper disposal:[1] Release of toxic iodine plumes and accelerated corrosion of the incinerator's quench chamber.

Operational Protocol: Step-by-Step Disposal

Phase 1: Segregation (The Critical Step)
  • Solid Waste: Collect in a dedicated solid waste container labeled "Halogenated Organic Solids."

    • Prohibited: Do not mix with oxidizers (e.g., permanganates, nitrates) as this may liberate free iodine gas (

      
      ) exothermically.
      
  • Liquid Waste (Mother Liquors): If the compound is dissolved in solvent (e.g., DMSO, DMF), segregate into "Halogenated Solvent Waste" carboys.

    • Self-Validation Check: Does the tag explicitly state "Contains Iodine"? This alerts the disposal vendor to use appropriate scrubbing.

Phase 2: Packaging & Containment
  • Primary Containment: Place the solid waste into a clear, sealable polyethylene bag (minimum 2 mil thickness).

  • Secondary Containment: Place the sealed bag into a wide-mouth high-density polyethylene (HDPE) drum or white pails provided by EHS.

  • Sealing: Ensure the lid is gasket-sealed. Iodine vapors can slowly permeate standard low-density plastics over time.

Phase 3: Labeling

Affix a hazardous waste tag with the following specific data:

  • Chemical Name: 4-Chloro-6-iodoquinoline-3-carboxamide (Do not use abbreviations).

  • Constituents: Quinoline derivative, Iodine, Chlorine.[2]

  • Hazard Checkbox: [x] Toxic [x] Irritant [x] Halogenated.

Visual Workflow: Cradle-to-Grave Disposal

The following diagram illustrates the validated workflow for handling this waste stream, ensuring no cross-contamination.

DisposalWorkflow cluster_vendor Vendor Treatment (Off-Site) Generate Waste Generation (Benchtop) Segregate Segregation (Halogenated vs Non-Halogenated) Generate->Segregate Identify Halogens SolidWaste Solid Waste Stream (Double Bagged) Segregate->SolidWaste Solids/Powders LiquidWaste Liquid Waste Stream (Carboy) Segregate->LiquidWaste Mother Liquors Labeling Labeling (Must list 'Iodine Content') SolidWaste->Labeling LiquidWaste->Labeling Storage Satellite Accumulation (Secondary Containment) Labeling->Storage Weekly Check Vendor EHS/Vendor Pickup (Specialized Incineration) Storage->Vendor Manifest Transfer Incineration Incineration Vendor->Incineration High Temp (>1100°C) Scrubbing Alkaline Scrubbing (Capture I2/HCl) Incineration->Scrubbing

Figure 1: Logical flow for the segregation, packaging, and ultimate destruction of halogenated quinoline waste.

Emergency Procedures: Spill Management

Scenario A: Solid Spill (Powder)
  • Evacuate & PPE: Clear the immediate area. Don double nitrile gloves, N95 particulate respirator (or PAPR), and safety goggles.

  • Containment: Cover the spill with a damp paper towel to prevent dust generation. Do not dry sweep.

  • Cleanup: Scoop the material using a plastic dustpan or scoop. Place into a hazardous waste bag.

  • Decontamination: Wipe the surface with a soap/water solution.

    • Verification: A visual check is usually sufficient. If iodine staining (yellow/brown) occurs, use a 5% Sodium Thiosulfate solution to reduce iodine to colorless iodide, then wipe clean.

Scenario B: Solution Spill
  • Absorb: Use a commercial absorbent pad or vermiculite.

  • Neutralize: If the solvent is acidic, neutralize with sodium bicarbonate.

  • Disposal: Treat all absorbent materials as Halogenated Solid Waste .

Regulatory Framework & Compliance

This protocol ensures compliance with the following standards:

  • EPA 40 CFR 261.31-33: While not explicitly P- or U-listed, this falls under "Process Waste" and must be characterized by its hazardous constituents (Halogens) [1].

  • NRC Prudent Practices: Mandates the segregation of halogenated from non-halogenated wastes to prevent the formation of dioxins during improper incineration and to reduce disposal costs [2].

  • OSHA 29 CFR 1910.1200: Hazard Communication Standard requiring accurate labeling of containers with specific chemical identities [3].

References

  • US Environmental Protection Agency (EPA). Criteria for Listing Hazardous Waste (40 CFR Part 261).[3] Available at: [Link][4]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press (2011). Chapter 8: Management of Waste. Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard (29 CFR 1910.1200). Available at: [Link]

Sources

Handling

Personal protective equipment for handling 4-Chloro-6-iodoquinoline-3-carboxamide

Topic: CAS: 801315-30-0 (and related analogs) Part 1: Operational Safety & Logistics Guide Executive Summary: Handling 4-Chloro-6-iodoquinoline-3-carboxamide requires a containment-first approach.[1][2] As a halogenated...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: CAS: 801315-30-0 (and related analogs)

Part 1: Operational Safety & Logistics Guide

Executive Summary: Handling 4-Chloro-6-iodoquinoline-3-carboxamide requires a containment-first approach.[1][2] As a halogenated quinoline derivative, this compound presents risks primarily associated with mucosal irritation (respiratory/ocular) and potential acute toxicity if ingested. The presence of both chlorine and iodine substituents on the quinoline ring increases its lipophilicity, facilitating potential dermal absorption, while the carboxamide group contributes to its stability but does not negate its potential as a sensitizer.

This guide replaces generic safety advice with a Risk-Based Operational Protocol , designed for researchers who need to move from storage to synthesis immediately and safely.

Part 2: Scientific Integrity & Logic

Hazard Causality & Risk Assessment
  • The Quinoline Core: The fused benzene-pyridine ring structure is a known pharmacophore but also a potential DNA intercalator. While specific mutagenicity data for this exact catalog number may be limited, the "precautionary principle" mandates treating it as a potential genotoxin.

  • Halogenation (Cl, I): The C4-Chlorine and C6-Iodine atoms introduce weak bonds susceptible to nucleophilic attack. In a fire or incompatible reaction, these can release acid gases (HCl, HI), necessitating specific respiratory contingencies.

  • Dust Hazard: As a solid carboxamide, this compound is prone to static charge and aerosolization during weighing. The primary exposure vector is inhalation of micro-particulates , not liquid splash.

The PPE Matrix (Personal Protective Equipment)

Rationale: Standard latex gloves are insufficient against halogenated aromatics due to micro-porosity. We utilize a Double-Glove Protocol to create a sacrificial barrier.

ComponentSpecificationScientific Rationale
Primary Glove (Inner) Nitrile (4 mil / 0.10 mm) Provides chemical resistance to the organic solvents (DMSO/DMF) likely used to dissolve the compound.
Secondary Glove (Outer) Nitrile (Extended Cuff) Acts as a sacrificial layer against solid dust contamination. Colored differently (e.g., Blue over White) to visualize tears immediately.
Respiratory N5000 / P100 Filter If outside a fume hood: A half-mask with P100 filters is mandatory. The particle size of recrystallized quinolines often falls below 5µm, bypassing surgical masks.
Ocular Indirect Vent Goggles Safety glasses are inadequate. Indirect venting prevents dust entry while allowing moisture escape to prevent fogging.
Body Tyvek® Lab Coat Cotton coats trap dust. Non-woven polypropylene (Tyvek) sheds particulates, preventing secondary exposure outside the lab.
Operational Protocol: The "Zero-Dust" Workflow

Trustworthiness Check: This protocol includes self-validating steps (marked in bold ) to ensure containment is never breached.

Step 1: Preparation & Engineering Controls

  • Activate the Chemical Fume Hood (CFH). Validation: Verify sash height is at the safe working level and the flow monitor reads between 80–100 fpm (face velocity).

  • Place an anti-static gun or ionizer inside the hood if available. Quinoline carboxamides are often static-prone, causing grains to "jump" during weighing.

Step 2: Weighing (The Critical Control Point)

  • Never weigh this compound on an open bench.

  • Technique: Use the "Subtractive Weighing" method inside the hood:

    • Tare the receiving vial (with cap).

    • Add approximate amount of solid to the vial.

    • Cap the vial inside the hood.

    • Weigh the sealed vial on the external balance.

    • Causality: This eliminates the need to transport an open spatula of toxic dust across the lab air barrier.

Step 3: Solubilization

  • Preferred Solvents: DMSO, DMF (High solubility); Dichloromethane (Moderate).

  • Protocol: Add solvent slowly down the side of the vial to minimize aerosol displacement. Vortex with the cap tightly sealed.

  • Validation: Invert the vial and check for "schlieren" lines or undissolved crystals before uncapping.

Step 4: Decontamination & Disposal

  • Quenching: If a spill occurs, do not just wipe. Cover with a solvent-wet pad (acetone) to solubilize the dust, then wipe. Dry wiping disperses the hazard.

  • Waste Stream: Segregate as Halogenated Organic Waste . Do not mix with oxidizers (e.g., Nitric acid waste), as this can liberate toxic iodine gas.

Part 3: Visualization & Formatting

Workflow Diagram: Safe Handling Lifecycle

The following diagram illustrates the logical flow of handling, emphasizing the "containment barrier" concept.

SafeHandling Start Storage (Cool, Dry, Dark) PPE PPE Donning (Double Nitrile + Goggles) Start->PPE Retrieve Hood Engineering Control (Fume Hood Verification) PPE->Hood Check Airflow Weigh Weighing (Subtractive Method) Hood->Weigh Containment Solubilize Solubilization (Closed Vial Vortexing) Weigh->Solubilize Sealed Transfer Waste Disposal (Halogenated Stream) Weigh->Waste Spill Cleanup Use Experimental Use (Reaction/Assay) Solubilize->Use Liquid Handling Use->Waste Segregation

Caption: Operational workflow for 4-Chloro-6-iodoquinoline-3-carboxamide, prioritizing dust containment and waste segregation.

References

  • National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for Quinoline Derivatives: Hazard Classification. PubChem. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (2024).[3][4] Laboratory Safety Guidance: Handling Halogenated Organic Chemicals. United States Department of Labor. Retrieved from [Link]

  • Prudent Practices in the Laboratory. (2011). Handling Hazardous Chemicals in Laboratories. National Academies Press. Retrieved from [Link]

Sources

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